molecular formula C10H15BO2S B597613 3-(T-Butylthio)phenylboronic acid CAS No. 1217501-05-7

3-(T-Butylthio)phenylboronic acid

Cat. No.: B597613
CAS No.: 1217501-05-7
M. Wt: 210.098
InChI Key: WARYEXGCYYRRPN-UHFFFAOYSA-N
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Description

3-(T-Butylthio)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15BO2S and its molecular weight is 210.098. The purity is usually 95%.
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Properties

IUPAC Name

(3-tert-butylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARYEXGCYYRRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675251
Record name [3-(tert-Butylsulfanyl)phenyl]boronic acid
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Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-05-7
Record name B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(tert-Butylsulfanyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40675251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 3-(tert-Butylthio)phenylboronic acid. The information is intended to support its application in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.

Core Chemical Properties

3-(tert-Butylthio)phenylboronic acid is an organoboron compound that is increasingly utilized as a building block in synthetic chemistry. Its key physical and chemical properties are summarized below. While specific experimental data such as a precise melting point are not consistently reported in publicly available literature, the data presented is based on information from chemical suppliers and analogous compounds.

Table 1: Physical and Chemical Properties of 3-(tert-Butylthio)phenylboronic acid

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅BO₂S[1]
Molecular Weight 210.10 g/mol [1]
CAS Number 1217501-05-7
Appearance White to off-white solid (powder or crystalline)[2]
Melting Point Not consistently reported. Phenylboronic acid has a melting point of 216-219 °C, but this is expected to differ.
Solubility Soluble in polar organic solvents such as methanol, DMSO, and chloroform. Phenylboronic acids generally exhibit high solubility in ethers and ketones and low solubility in hydrocarbons.[2]
Stability Store in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. Boronic acids can dehydrate to form boroxines.[1][3]

Spectroscopic and Analytical Data

Detailed spectroscopic data for 3-(tert-Butylthio)phenylboronic acid is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR The tert-butyl group (C(CH₃)₃) is expected to show a sharp, intense singlet at approximately 1.3 ppm. Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, which can be exchangeable with D₂O.
¹³C NMR The spectra would show signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons, including the carbon atom bonded to the boron atom.
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches (~1400-1600 cm⁻¹), and a strong B-O stretch (~1330-1380 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and parts of the phenylboronic acid moiety.

Reactivity and Chemical Behavior

The primary utility of 3-(tert-Butylthio)phenylboronic acid in synthetic chemistry stems from the reactivity of the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2] The reaction couples the phenylboronic acid with an organohalide (or triflate) to form a biaryl structure. The presence of the meta-substituted tert-butylthio group can influence the electronic properties and steric hindrance of the molecule, thereby affecting reaction kinetics and product selectivity.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

  • Transmetalation: The organoboron compound transfers its organic group to the palladium center.

  • Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0) Catalyst B Oxidative Addition (R'-X) A->B C R'-Pd(II)-X Complex B->C D Transmetalation (Ar-B(OH)₂) C->D E R'-Pd(II)-Ar Complex D->E Base F Reductive Elimination E->F F->A G Ar-R' Product F->G

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle
Formation of Boronate Esters

Like other boronic acids, 3-(tert-Butylthio)phenylboronic acid can react reversibly with diols to form cyclic boronate esters. This property is useful for protecting the boronic acid group or for applications in sensing and dynamic covalent chemistry.

Experimental Protocols

Generalized Synthesis of 3-(tert-Butylthio)phenylboronic Acid

The synthesis typically involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Synthesis_Workflow Start 3-Bromo(tert-butylthio)benzene Grignard Formation of Grignard Reagent (Mg, THF) Start->Grignard Reaction Borylation Reaction (-78 °C to RT) Grignard->Reaction Borate Triisopropyl Borate B(O-iPr)₃ Borate->Reaction Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Reaction->Hydrolysis Workup Extraction & Purification (e.g., Column Chromatography) Hydrolysis->Workup Product 3-(tert-Butylthio)phenylboronic acid Workup->Product

Figure 2: Generalized Synthesis Workflow

Protocol Steps:

  • Grignard Reagent Formation: To a solution of 3-bromo(tert-butylthio)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. The mixture is gently heated to initiate the reaction, then stirred at room temperature until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C, and a solution of triisopropyl borate in THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a typical procedure for coupling 3-(tert-Butylthio)phenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-(tert-Butylthio)phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or n-propanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottomed flask equipped with a condenser and magnetic stir bar, add the aryl bromide, 3-(tert-Butylthio)phenylboronic acid, palladium catalyst, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

Hazard Identification:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment prior to use. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1217501-05-7

This technical guide provides a comprehensive overview of 3-(tert-Butylthio)phenylboronic acid, a versatile organoboron compound with significant potential in organic synthesis and drug discovery. Due to its specific structural features, this building block is of interest to researchers developing novel therapeutics and complex molecular architectures.

Chemical and Physical Properties

While extensive experimental data for 3-(tert-Butylthio)phenylboronic acid is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier information. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1217501-05-7[1][2]
Molecular Formula C₁₀H₁₅BO₂S[1]
Molecular Weight 210.1 g/mol [1]
Appearance Powder[2]
Purity ≥95%[1]
Storage Store long-term in a cool, dry place.[1]

Synthesis

A general workflow for the synthesis of arylboronic acids is depicted below.

G ArylHalide Aryl Halide (e.g., 3-bromo(tert-butylthio)benzene) Grignard Grignard Reagent or Organolithium ArylHalide->Grignard  Mg or n-BuLi   BoronicEster Boronic Ester Intermediate Grignard->BoronicEster BorateEster Borate Ester (e.g., Trimethyl borate) BorateEster->BoronicEster ArylboronicAcid 3-(tert-Butylthio)phenylboronic acid BoronicEster->ArylboronicAcid Hydrolysis Acidic Hydrolysis

Caption: A potential synthetic pathway to 3-(tert-Butylthio)phenylboronic acid.

Disclaimer: This represents a generalized synthetic approach and has not been experimentally validated for this specific compound from available literature.

Applications in Organic Synthesis and Drug Discovery

Phenylboronic acids are cornerstone reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The primary application of 3-(tert-Butylthio)phenylboronic acid is expected to be in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl and related structures. These motifs are prevalent in many biologically active molecules and pharmaceuticals.

A generalized workflow for a Suzuki-Miyaura coupling reaction is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid 3-(tert-Butylthio)phenylboronic acid CoupledProduct Coupled Product BoronicAcid->CoupledProduct ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CoupledProduct Base Base (e.g., Na₂CO₃, K₂CO₃) Base->CoupledProduct Solvent Solvent (e.g., Toluene, Dioxane) Solvent->CoupledProduct

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The presence of the meta-substituted tert-butylthio group can influence the electronic and steric properties of the resulting coupled products, potentially leading to desirable pharmacological profiles.

Potential in Drug Discovery

The structural features of 3-(tert-Butylthio)phenylboronic acid make it an attractive building block for medicinal chemistry programs. The lipophilic tert-butyl group can enhance membrane permeability and metabolic stability of a drug candidate. The sulfur atom can participate in various non-covalent interactions with biological targets.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(tert-Butylthio)phenylboronic acid is associated with the following hazards:

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

As of the date of this guide, specific, validated experimental protocols utilizing 3-(tert-Butylthio)phenylboronic acid are not widely published. Researchers should adapt general procedures for Suzuki-Miyaura cross-coupling or other reactions involving phenylboronic acids, with careful optimization of reaction conditions such as the catalyst, base, solvent, and temperature.

A generic protocol for a small-scale Suzuki-Miyaura reaction is provided below as a starting point.

General Procedure for a Trial Suzuki-Miyaura Coupling:
  • To a reaction vial, add 3-(tert-Butylthio)phenylboronic acid (1.0 eq), the desired aryl or vinyl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Add an appropriate solvent (e.g., a mixture of toluene and water, or dioxane).

  • Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.

  • Heat the reaction mixture with stirring at a suitable temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Note: This is a generalized protocol and requires optimization for specific substrates.

Conclusion

3-(tert-Butylthio)phenylboronic acid is a valuable building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers potential advantages in the design of novel compounds with applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its utility can be inferred from the well-established chemistry of phenylboronic acids. As with any chemical reagent, proper safety precautions must be followed during its handling and use.

References

An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(tert-Butylthio)phenylboronic acid is a versatile organoboron compound that holds significant promise in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a bulky tert-butylthio group, make it a valuable building block in organic synthesis, particularly in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and targeted drug delivery systems.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of 3-(tert-Butylthio)phenylboronic acid is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₅BO₂S
Molecular Weight 210.10 g/mol
CAS Number 1217501-05-7[1]

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Aryl Boronic Acids:

  • Formation of the Grignard Reagent: To a solution of 3-bromo-tert-butylthiobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are added. The mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent, 3-(tert-butylthio)phenylmagnesium bromide, is typically indicated by a change in color and the consumption of the magnesium.

  • Borylation: The freshly prepared Grignard reagent is then cooled to a low temperature (typically -78 °C) and added dropwise to a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, also at -78 °C. The reaction is stirred at this temperature for several hours to ensure complete formation of the boronate ester intermediate.

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolysis step converts the boronate ester to the desired 3-(tert-butylthio)phenylboronic acid.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure 3-(tert-butylthio)phenylboronic acid.

Key Applications in Drug Development

The utility of 3-(tert-Butylthio)phenylboronic acid in drug development stems primarily from the versatile reactivity of the phenylboronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most powerful applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a highly efficient method for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many drug molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, 3-(tert-Butylthio)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) are combined.[2]

  • Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water 4:1), is added.[2] The vessel is then thoroughly degassed and placed under an inert atmosphere.

  • Reaction: The mixture is heated with vigorous stirring for a period determined by reaction monitoring (e.g., via TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted. The organic phase is washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products 3_TB_PBA 3-(tert-Butylthio)phenylboronic Acid Transmetalation Transmetalation 3_TB_PBA->Transmetalation With Base Aryl_Halide Aryl Halide (R-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Enters Cycle Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Forms R-Pd-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Forms R-Pd-Ar Byproducts Byproducts Transmetalation->Byproducts Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Coupled_Product Biaryl Product Reductive_Elimination->Coupled_Product Forms C-C Bond

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Targeted Drug Delivery

Phenylboronic acids have emerged as valuable targeting moieties in the development of drug delivery systems for cancer therapy.[3][4] This is due to their ability to form reversible covalent bonds with cis-diols, which are present in sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4][5] By functionalizing nanoparticles or drug carriers with 3-(tert-Butylthio)phenylboronic acid, it is possible to achieve targeted delivery of therapeutic agents to tumor sites, potentially increasing efficacy and reducing off-target side effects.

References

An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(tert-Butylthio)phenylboronic acid is a specialized organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety and a sterically hindering tert-butylthio group at the meta position, offers distinct reactivity and selectivity profiles. This guide provides a comprehensive overview of its structure, properties, a proposed synthesis protocol, and potential applications in drug discovery and development, including its role as a versatile building block in cross-coupling reactions.

Chemical Structure and Properties

3-(tert-Butylthio)phenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a tert-butylthio group (-S-C(CH₃)₃) at position 3.

Table 1: Physicochemical Properties of 3-(tert-Butylthio)phenylboronic Acid

PropertyValue
CAS Number 1217501-05-7
Molecular Formula C₁₀H₁₅BO₂S
Molecular Weight 210.10 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like methanol, DMSO, and THF (predicted)

Table 2: Predicted Spectroscopic Data for 3-(tert-Butylthio)phenylboronic Acid

Spectroscopy Predicted Chemical Shifts (ppm)
¹H NMR (in CDCl₃) ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~1.3 (s, 9H, -C(CH₃)₃), ~5.5-6.5 (br s, 2H, -B(OH)₂)
¹³C NMR (in CDCl₃) ~140-145 (Ar-C-S), ~130-135 (Ar-C), ~125-130 (Ar-C), ~45-50 (-S-C(CH₃)₃), ~30-35 (-C(CH₃)₃)

Note: The predicted NMR data is based on the analysis of structurally similar compounds.

Synthesis

Proposed Experimental Protocol: Synthesis of 3-(tert-Butylthio)phenylboronic Acid
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 3-bromo-tert-butylthiobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Slowly add the solution of 3-bromo-tert-butylthiobenzene to the magnesium turnings. The reaction is initiated by gentle heating.

    • Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent, 3-(tert-butylthio)phenylmagnesium bromide.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF to the Grignard reagent via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench with dilute hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 3-(tert-butylthio)phenylboronic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexanes) to obtain the pure product.

Synthesis_Workflow reactant 3-Bromo-tert-butylthiobenzene mg Mg, THF reactant->mg Formation of Grignard Reagent grignard 3-(tert-Butylthio)phenylmagnesium bromide mg->grignard borate B(OCH3)3, THF, -78 °C grignard->borate Borylation intermediate Boronate Ester Intermediate borate->intermediate hydrolysis HCl (aq) intermediate->hydrolysis Hydrolysis product 3-(tert-Butylthio)phenylboronic acid hydrolysis->product

Figure 1: Proposed synthesis workflow for 3-(tert-Butylthio)phenylboronic acid.

Applications in Drug Discovery and Development

Phenylboronic acids are a versatile class of compounds with numerous applications in medicinal chemistry. The unique structural features of 3-(tert-butylthio)phenylboronic acid make it a promising candidate for various applications.

Suzuki-Miyaura Cross-Coupling Reactions

3-(tert-Butylthio)phenylboronic acid can serve as a valuable building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The tert-butylthio group can influence the electronic and steric properties of the resulting molecules, potentially leading to novel compounds with interesting biological activities.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine 3-(tert-butylthio)phenylboronic acid (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat it under a nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.

Potential as Enzyme Inhibitors

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site. The 3-(tert-butylthio)phenyl moiety could provide specific interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibitors.

Role in Signaling Pathways

While no specific signaling pathways involving 3-(tert-butylthio)phenylboronic acid have been reported, its potential as an enzyme inhibitor suggests it could modulate various cellular processes. For instance, if it were to inhibit a key kinase in a cancer-related signaling pathway, it could have anti-proliferative effects.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation TF->Proliferation Inhibitor 3-(tert-Butylthio)phenylboronic acid Inhibitor->Kinase1 Inhibition

Figure 2: Hypothetical inhibition of a signaling pathway by 3-(tert-Butylthio)phenylboronic acid.

Conclusion

3-(tert-Butylthio)phenylboronic acid is a promising chemical entity for researchers in organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel compounds and the development of targeted therapeutics. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential. This guide provides a foundational understanding to stimulate and support such research endeavors.

An In-depth Technical Guide to the Physical Properties and Applications of 3-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butylthio)phenylboronic acid is an organoboron compound of interest in synthetic organic chemistry, particularly for the construction of complex molecular architectures. Its utility primarily lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its known physical properties, detailed experimental protocols for the determination of key physical characteristics, and its primary application in organic synthesis.

Core Physical and Chemical Properties

Currently, there is a limited amount of experimentally determined physical property data for 3-(tert-Butylthio)phenylboronic acid in publicly available literature. The following tables summarize the available identifying information and provide data for a structurally related isomer, 4-(tert-Butylthio)phenylboronic acid, for comparative context.

Table 1: Identifying Information for 3-(tert-Butylthio)phenylboronic Acid

PropertyValueReference
CAS Number 1217501-05-7
Molecular Formula C₁₀H₁₅BO₂S
Molecular Weight 210.1 g/mol
Purity Typically ≥95%

Table 2: Physical Properties of the Isomer 4-(tert-Butylthio)phenylboronic Acid

Disclaimer: The following data is for the regioisomer 4-(tert-Butylthio)phenylboronic acid and should be used for reference purposes only. These values are not experimentally determined for 3-(tert-Butylthio)phenylboronic acid.

PropertyValueReference
Melting Point 168-170 °C
Boiling Point (Predicted) 352.7 ± 44.0 °C
Topological Polar Surface Area (TPSA) 40.46 Ų[1]
logP 1.257[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data, this section provides detailed, standard methodologies for determining the key physical properties of 3-(tert-Butylthio)phenylboronic acid.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 3-(tert-Butylthio)phenylboronic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of 3-(tert-Butylthio)phenylboronic acid in various organic solvents is crucial for its use in synthesis, purification, and formulation.

Methodology: Dynamic (Polythermal) Method

  • Sample Preparation: A series of vials are prepared, each containing a known mass of 3-(tert-Butylthio)phenylboronic acid and a known volume of a specific solvent (e.g., methanol, ethanol, acetone, toluene, etc.).

  • Temperature Control: Each vial is placed in a thermostatically controlled bath equipped with a magnetic stirrer. The temperature is gradually increased at a controlled rate.

  • Visual or Instrumental Observation: The temperature at which the solid completely dissolves to form a clear solution is recorded. This can be determined visually or by using a turbidity sensor.

  • Data Analysis: The solubility is expressed as the concentration of the solute in the solvent at that specific temperature. This process is repeated for a range of temperatures to construct a solubility curve for each solvent.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of 3-(tert-Butylthio)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The presence of the tert-butylthio group can influence the electronic and steric properties of the resulting biaryl compounds, potentially leading to desirable modifications in their biological activity or material properties.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic acid like 3-(tert-Butylthio)phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, 3-(tert-Butylthio)phenylboronic acid, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst heating Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heating monitoring Monitor Progress (TLC, GC, or LC-MS) heating->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer (e.g., over Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification product Isolated Biaryl Product purification->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Catalytic Cycle of Suzuki-Miyaura Coupling

The underlying mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The diagram below outlines the key steps of this process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_intermediate1 R1-Pd(II)L_n-X pd0->pd2_intermediate1 oxidative_addition Oxidative Addition pd2_intermediate2 R1-Pd(II)L_n-R2 pd2_intermediate1->pd2_intermediate2 transmetalation Transmetalation pd2_intermediate2->pd0 product R1-R2 pd2_intermediate2->product reductive_elimination Reductive Elimination aryl_halide R1-X boronic_acid R2-B(OH)2 (Base)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-(tert-Butylthio)phenylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. While specific, experimentally determined physical property data for this compound is not widely available, established protocols for determining these properties can be readily applied. For researchers in drug discovery and materials science, this compound offers a means to introduce a tert-butylthio-substituted phenyl moiety, which can be leveraged to modulate the physicochemical and biological properties of target molecules. Further characterization of its physical properties will undoubtedly enhance its utility and facilitate its broader application in chemical research.

References

3-(T-Butylthio)phenylboronic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-(tert-Butylthio)phenylboronic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-(tert-Butylthio)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for 3-(tert-Butylthio)phenylboronic acid in public literature, this document presents solubility data for analogous compounds, including phenylboronic acid and its substituted derivatives, to serve as a valuable proxy for researchers. This guide details established experimental protocols for determining the solubility of boronic acids, enabling researchers to ascertain the solubility of the title compound. Furthermore, this document includes visualizations of a standard solubility determination workflow and the Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction to 3-(tert-Butylthio)phenylboronic acid

3-(tert-Butylthio)phenylboronic acid is an organoboron compound featuring a boronic acid functional group and a tert-butylthio substituent on the phenyl ring. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The lipophilic tert-butylthio group can significantly influence the molecule's polarity, steric hindrance, and overall physicochemical properties, which in turn affect its solubility and potential biological activity. A thorough understanding of the solubility of 3-(tert-Butylthio)phenylboronic acid in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Solubility Profile of Analogous Phenylboronic Acids

To provide a comprehensive understanding, the following tables summarize the experimentally determined solubility of phenylboronic acid and its derivatives in several common organic solvents. This data can serve as a useful reference for estimating the solubility of 3-(tert-Butylthio)phenylboronic acid. The introduction of substituents on the phenylboronic acid ring, such as an isobutoxy group, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2][3]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4]

SolventMolar Fraction (x) at 293.15 K (20 °C)Solubility ( g/100g Solvent)
Acetone0.19842.6
3-Pentanone0.17834.6
Dipropyl ether0.16029.8
Chloroform0.0515.2
Methylcyclohexane0.0010.1

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 298.15 K (25 °C) [2]

Solvent2-Isobutoxyphenylboronic acid ( g/100g )3-Isobutoxyphenylboronic acid ( g/100g )4-Isobutoxyphenylboronic acid ( g/100g )
Chloroform139.818.615.1
3-Pentanone100.048.938.0
Acetone90.950.040.0
Dipropyl ether34.510.58.7
Methylcyclohexane1.60.20.1

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[5] This technique involves observing the dissolution of a solid in a liquid upon controlled heating.[2][6]

Principle: The dynamic method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased. The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Programmable thermostatic bath

  • Precision thermometer (e.g., Pt100 sensor, accuracy ±0.02 K)

  • Luminance probe or laser beam and detector for turbidity measurement

  • Analytical balance (accuracy ±0.0001 g)

Procedure:

  • Sample Preparation: A biphasic sample of the boronic acid and the chosen organic solvent of a known composition is prepared by accurately weighing both components directly in the jacketed glass vessel.

  • Heating and Stirring: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure homogeneity.[2][6]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by measuring the intensity of light passing through the solution using a luminance probe or a laser-based system.

  • Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear, indicating the complete dissolution of the solid, is recorded.

  • Data Collection: The experiment is repeated for different compositions of the boronic acid and solvent to generate a solubility curve (solubility vs. temperature).[5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of a boronic acid.

G cluster_0 Solubility Determination Workflow A Prepare known composition of boronic acid and solvent B Heat mixture at a constant, slow rate A->B C Stir vigorously B->C D Monitor turbidity of the solution C->D E Record temperature at complete dissolution D->E F Repeat for different compositions E->F G Construct solubility curve F->G

Caption: Workflow for determining boronic acid solubility.

Suzuki-Miyaura Cross-Coupling Reaction

3-(tert-Butylthio)phenylboronic acid is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. The solubility of the boronic acid, the aryl halide, and the catalyst in the chosen solvent system is critical for reaction efficiency.

Suzuki_Miyaura Suzuki-Miyaura Coupling Pathway cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)2 (3-(tert-Butylthio)phenylboronic acid) Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Solvent Solvent Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-R Reductive_Elimination->Pd_Catalyst regenerates Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: Key steps in the Suzuki-Miyaura reaction.

Conclusion

While specific quantitative solubility data for 3-(tert-Butylthio)phenylboronic acid is not extensively documented in publicly available literature, its general solubility can be inferred from the behavior of analogous compounds like phenylboronic acid and its derivatives. These compounds generally exhibit good solubility in polar organic solvents. For practical applications, the provided data on analogous compounds offers valuable insights. The standardized dynamic method for solubility determination presents a reliable protocol for generating specific data as needed. A comprehensive understanding of solubility is paramount for the effective use of 3-(tert-Butylthio)phenylboronic acid in synthetic chemistry, particularly in optimizing conditions for Suzuki-Miyaura cross-coupling reactions.

References

Stability and Storage of 3-(tert-Butylthio)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(tert-Butylthio)phenylboronic acid. Due to the limited availability of specific stability data for this exact molecule, this guide synthesizes information from studies on analogous arylboronic acids to infer its stability profile and provide best practices for its handling and storage.

Executive Summary

3-(tert-Butylthio)phenylboronic acid is a member of the arylboronic acid class of compounds, which are known to be sensitive to certain environmental factors. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. Stability is influenced by moisture, temperature, light, and pH. Proper storage and handling are crucial to maintain the integrity and reactivity of this reagent. This guide outlines the key factors affecting stability, provides recommended storage conditions, and details general experimental protocols for stability assessment.

Factors Influencing Stability

The stability of 3-(tert-Butylthio)phenylboronic acid is primarily affected by the following factors:

  • Moisture/Water: The presence of water can lead to hydrolysis and facilitate protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is cleaved from the aromatic ring.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For many arylboronic acids, refrigeration is recommended to prolong shelf life.

  • Light: Exposure to light, particularly UV light, can promote oxidative degradation.[4]

  • Air/Oxygen: Phenylboronic acids can be sensitive to air, leading to oxidation of the boronic acid moiety.[5] Storing under an inert atmosphere is often recommended.

  • pH: The stability of arylboronic acids is pH-dependent. Both acidic and basic conditions can catalyze degradation, with the rate of protodeboronation often being influenced by the pH of the solution.[1][2][3]

  • Contaminants: The presence of metal ions can catalyze the decomposition of arylboronic acids.[6][7]

The tert-butylthio substituent at the meta position of the phenyl ring is an electron-donating group. Electron-rich arylboronic acids are generally more prone to protodeboronation.[6] Therefore, it is reasonable to presume that 3-(tert-Butylthio)phenylboronic acid may be susceptible to this degradation pathway.

Recommended Storage and Handling

To ensure the long-term stability of 3-(tert-Butylthio)phenylboronic acid, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation from atmospheric oxygen.
Moisture Keep container tightly sealed in a dry place.To prevent hydrolysis and protodeboronation.
Light Protect from light.To minimize photolytic degradation.
Handling Use in a well-ventilated area. Avoid generating dust.General laboratory safety and to minimize exposure to air and moisture.

Degradation Pathways

The two primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation: This is a process where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This can be catalyzed by aqueous acids or bases.[1][2][3]

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. This can lead to the formation of phenols and other byproducts.[5]

Factors Affecting the Stability of 3-(tert-Butylthio)phenylboronic Acid A 3-(tert-Butylthio)phenylboronic Acid (Stable Form) B Degradation Pathways A->B leads to C Protodeboronation B->C D Oxidation B->D E Environmental Factors F Moisture / Water E->F G Elevated Temperature E->G H Light (UV) E->H I Air (Oxygen) E->I J pH (Acidic/Basic) E->J K Metal Ions E->K F->C promotes G->C accelerates G->D accelerates H->D promotes I->D promotes J->C catalyzes K->C catalyzes Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A 3-(tert-Butylthio)phenylboronic Acid Sample B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 70°C) A->E F Photostability (UV/Vis Light) A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Identification of Degradation Products H->I J Elucidation of Degradation Pathways I->J K Development of Stability-Indicating Method J->K

References

3-(tert-Butylthio)phenylboronic Acid: A Technical Review of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific experimental data for 3-(tert-butylthio)phenylboronic acid is limited. The following information is a comprehensive overview based on the established chemistry of analogous phenylboronic acids and general reaction protocols. The experimental details provided are illustrative and may require optimization for this specific compound.

Introduction

3-(tert-Butylthio)phenylboronic acid is an organoboron compound that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. Its structure, featuring a phenyl ring functionalized with both a boronic acid group and a tert-butylthio substituent, offers unique steric and electronic properties that can be exploited in a variety of chemical transformations. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The tert-butylthio group, with its bulky alkyl component and sulfur atom, can influence the compound's reactivity, solubility, and potential biological activity. This technical guide provides an in-depth review of the anticipated synthesis, properties, and applications of 3-(tert-butylthio)phenylboronic acid, drawing upon the extensive literature of related compounds.

Chemical Properties and Data

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C₁₀H₁₅BO₂SBased on structure
Molecular Weight 210.10 g/mol Calculated
Appearance White to off-white solidAnalogy with other phenylboronic acids
Solubility Soluble in organic solvents like methanol, ethanol, THF, and DMFGeneral property of phenylboronic acids
Stability Stable under standard conditions; may dehydrate to form boroxineGeneral property of boronic acids
pKa ~8.5 - 9.5Analogy with substituted phenylboronic acids

Synthesis

The synthesis of 3-(tert-butylthio)phenylboronic acid can be approached through several established methods for the preparation of arylboronic acids. A common and effective strategy involves the reaction of an organometallic reagent with a trialkyl borate.

General Synthetic Workflow

G start 3-Bromophenyl tert-butyl sulfide step1 Formation of Grignard or Organolithium Reagent (e.g., Mg/THF or n-BuLi/THF) start->step1 step2 Borylation (Triisopropyl borate) step1->step2 step3 Acidic Workup (e.g., HCl or H₂SO₄) step2->step3 product 3-(tert-Butylthio)phenylboronic acid step3->product G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid 3-(tert-Butylthio)phenylboronic acid product Coupled Product (3-(tert-Butylthio)biaryl) boronic_acid->product aryl_halide Aryl Halide (Ar-X) (X = I, Br, Cl, OTf) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->product G compound 3-(tert-Butylthio)phenylboronic acid interaction1 Covalent interaction (Boronic acid - Diol) compound->interaction1 interaction2 Hydrophobic interaction (tert-Butylthio group) compound->interaction2 target Biological Target (e.g., Enzyme, Receptor) diol Diol-containing residue (e.g., in glycoprotein) target->diol hydrophobic_pocket Hydrophobic Pocket target->hydrophobic_pocket interaction1->diol effect Modulation of Biological Activity interaction1->effect interaction2->hydrophobic_pocket interaction2->effect

The Genesis and Evolution of Aryl Thioether Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of Aryl Thioether Boronic Acids.

Introduction

Aryl thioether boronic acids represent a unique class of organoboron compounds that merge the versatile reactivity of boronic acids with the structural motifs of aryl thioethers. This combination has garnered increasing interest in the field of medicinal chemistry and drug development. The boronic acid moiety is a well-established pharmacophore, famously incorporated into drugs like the proteasome inhibitor Bortezomib, and is known for its ability to form reversible covalent bonds with biological targets.[1][2] Simultaneously, the aryl thioether scaffold is a common feature in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of aryl thioether boronic acids, with a focus on their relevance to researchers in the pharmaceutical sciences.

Historical Perspective and Discovery

The history of aryl thioether boronic acids is intrinsically linked to the broader development of organoboron chemistry. While Edward Frankland reported the first synthesis of a boronic acid in 1860, the specific class of aryl thioether boronic acids emerged much later as synthetic methodologies became more sophisticated.[3] The development of cross-coupling reactions, particularly those that form carbon-sulfur (C-S) and carbon-boron (C-B) bonds, paved the way for the deliberate synthesis of these bifunctional molecules.

A key example of this class is 4-(methylthio)phenylboronic acid, also known as thioanisole-4-boronic acid.[4][5][6][7] While a definitive "discovery" paper for this specific molecule is not readily identifiable, its availability and use in chemical synthesis have grown with the advent of powerful synthetic tools. The rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and copper-catalyzed reactions like the Chan-Lam S-arylation, provided the necessary chemical technology to construct such molecules with precision. These methods allowed for the union of an aryl ring bearing a thioether group with a boronic acid moiety, or the introduction of a thioether onto a pre-existing aryl boronic acid. The true "discovery" of this class, therefore, was less a singular event and more of an enabling of their synthesis by the broader evolution of organic chemistry.

Synthetic Methodologies

The synthesis of aryl thioether boronic acids can be approached in two primary ways: by creating the C-B bond on a pre-existing aryl thioether or by forming the C-S bond on a pre-existing aryl boronic acid. The latter has become more prevalent due to the commercial availability of a wide range of substituted aryl boronic acids.

Chan-Lam S-Arylation

The Chan-Lam S-arylation is a copper-catalyzed cross-coupling reaction between a thiol and an aryl boronic acid to form an aryl thioether. This reaction is particularly useful for the synthesis of aryl thioether boronic acids when starting with a mercapto-substituted aryl boronic acid.

Detailed Experimental Protocol: Chan-Lam S-Arylation

The following is a general procedure for the copper-sulfate-catalyzed S-arylation of thiols with arylboronic acids at room temperature:

  • Materials:

    • Aryl boronic acid (1.0 mmol)

    • Thiol (1.2 mmol)

    • CuSO₄ (5 mol %)

    • 1,10-Phenanthroline monohydrate (1,10-phen·H₂O) (10 mol %)

    • Ethanol (EtOH)

    • Oxygen (balloon)

  • Procedure:

    • To a reaction vessel, add the aryl boronic acid (1.0 mmol), CuSO₄ (0.05 mmol), and 1,10-phen·H₂O (0.1 mmol).

    • Add ethanol as the solvent.

    • Add the thiol (1.2 mmol) to the mixture.

    • Seal the vessel and introduce an oxygen atmosphere via a balloon.

    • Stir the reaction mixture vigorously at room temperature for the appropriate time (typically 8-24 hours), monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aryl thioether.

Quantitative Data for Chan-Lam S-Arylation

Aryl Boronic AcidThiolProductYield (%)
Phenylboronic acid4-Methylthiophenol4-(Methylthio)phenyl phenyl sulfide85
4-Methoxyphenylboronic acidThiophenol4-Methoxyphenyl phenyl sulfide92
4-Chlorophenylboronic acid4-tert-Butylthiophenol4-tert-Butylphenyl 4-chlorophenyl sulfide88
3-Nitrophenylboronic acidThiophenol3-Nitrophenyl phenyl sulfide75

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling reaction is a palladium-catalyzed reaction of a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) carboxylate. This reaction is highly effective for the formation of C-C bonds but can also be adapted for the synthesis of aryl thioethers from thioesters and aryl boronic acids under neutral conditions.

Detailed Experimental Protocol: Liebeskind-Srogl Coupling

The following is a general procedure for the Liebeskind-Srogl cross-coupling of a thioester with an arylboronic acid:

  • Materials:

    • Thioester (0.5 mmol)

    • Aryl boronic acid (0.75 mmol)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol %)

    • Tris(2-furyl)phosphine (TFP) (10 mol %)

    • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), combine the thioester (0.5 mmol), aryl boronic acid (0.75 mmol), Pd₂(dba)₃ (0.0125 mmol), TFP (0.05 mmol), and CuTC (0.75 mmol).

    • Add anhydrous THF via syringe.

    • Stir the reaction mixture at 50 °C for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the organic phase sequentially with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the desired product.

Quantitative Data for Liebeskind-Srogl Coupling

ThioesterAryl Boronic AcidProductYield (%)
S-Phenyl benzothioate4-Methoxyphenylboronic acid4-Methoxybenzophenone91
S-Ethyl propanethioatePhenylboronic acidPropiophenone85
S-Phenyl 2-thiophenecarbothioate4-Chlorophenylboronic acid(4-Chlorophenyl)(thiophen-2-yl)methanone88
S-tert-Butyl ethanethioate3-Nitrophenylboronic acid1-(3-Nitrophenyl)ethan-1-one78

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Applications in Drug Discovery and Development

The unique structural and electronic properties of aryl thioether boronic acids make them attractive candidates for drug discovery. The boronic acid moiety can act as a serine protease inhibitor by forming a stable, reversible tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[8] Furthermore, the aryl thioether portion of the molecule can be tailored to enhance binding affinity and selectivity for the target protein.

Enzyme Inhibition

Aryl boronic acids have been investigated as inhibitors of various enzymes. For instance, a range of aryl and heteroaryl boronic acids have demonstrated inhibitory properties against hormone-sensitive lipase.[9] Similarly, functionalized aryl boronic acids have been synthesized and evaluated as potential inhibitors of factor XIa, a key enzyme in the coagulation cascade.[2] The thioether group in an aryl thioether boronic acid can engage in additional interactions within the enzyme's active site, such as hydrophobic or sulfur-pi interactions, potentially leading to enhanced potency and selectivity.

Modulation of Signaling Pathways

While direct modulation of signaling pathways by aryl thioether boronic acids is an emerging area of research, the foundational components of these molecules have known effects on key cellular signaling cascades. Thiophene-based boronic acids, which are structural analogs of aryl thioether boronic acids, are utilized in the synthesis of kinase inhibitors that target pathways such as the MAPK and PI3K/Akt signaling cascades. These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[10][11]

The proteasome inhibitor Bortezomib, a peptide boronic acid, has been shown to induce apoptosis in cancer cells through the modulation of the MAPK signaling pathway.[12] Specifically, Bortezomib can lead to the activation of the c-Jun-N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular stress responses, while inactivating the extracellular signal-regulating kinase 1/2 (ERK1/2) pathway that is typically associated with cell survival.[12] It is plausible that appropriately designed aryl thioether boronic acids could be developed to target specific kinases or other proteins within these critical signaling networks.

dot graph SignalingPathways { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} end_dot Figure 1: Potential signaling pathways targeted by aryl thioether boronic acids.

Key Researchers and Institutions

The development of synthetic methods applicable to aryl thioether boronic acids has been pioneered by several key researchers:

  • Lanny S. Liebeskind (Emory University) and Jiri Srogl (Academy of Sciences of the Czech Republic): Co-inventors of the Liebeskind-Srogl cross-coupling reaction.[11][13]

  • Dominic Chan and Patrick Lam : Pioneers in the development of copper-catalyzed cross-coupling reactions of boronic acids with N- and O-nucleophiles, which have been extended to S-nucleophiles.

The application of organoboron compounds in medicinal chemistry is a broad field with numerous contributors. Researchers at institutions such as the Broad Institute , the Scripps Research Institute , and numerous pharmaceutical companies are actively involved in the design and synthesis of novel boronic acid-based therapeutics.

Experimental Workflows

ChanLam_Workflow

LiebeskindSrogl_Workflow

Conclusion and Future Outlook

Aryl thioether boronic acids are a compelling class of molecules with significant potential in drug discovery and development. Their synthesis is now readily achievable through modern cross-coupling methodologies, and their unique combination of a boronic acid warhead with an aryl thioether scaffold offers exciting opportunities for the design of novel enzyme inhibitors and modulators of cellular signaling pathways. As our understanding of the biological roles of these compounds grows, we can anticipate the development of new therapeutics that leverage the unique properties of this promising molecular architecture. Future research will likely focus on the asymmetric synthesis of chiral aryl thioether boronic acids, the elucidation of their precise mechanisms of biological action, and their formulation into effective drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-(tert-butylthio)phenylboronic acid with aryl halides. This protocol is designed to serve as a robust starting point for the synthesis of biaryl compounds containing a sterically hindered tert-butylthio moiety, a functional group of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[2][3]

3-(tert-Butylthio)phenylboronic acid presents a unique challenge due to the presence of a bulky tert-butyl group and a sulfur-containing thioether. The steric hindrance may necessitate the use of specialized catalyst systems, while the thioether has the potential to coordinate to the palladium catalyst, possibly affecting its activity. This protocol provides recommended conditions to address these challenges.

Data Presentation: Key Reaction Parameters

The following table summarizes the key quantitative parameters for a successful Suzuki coupling of 3-(tert-butylthio)phenylboronic acid with an aryl halide. These parameters are based on established protocols for sterically hindered and sulfur-containing substrates and should be optimized for specific substrate combinations.

ParameterRecommended RangeTypical ValueNotes
Aryl Halide 1.0 equiv1.0 equivAryl bromides and iodides are generally more reactive than aryl chlorides.
3-(tert-Butylthio)phenylboronic acid 1.1 - 1.5 equiv1.2 equivA slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst 0.5 - 5 mol%2 mol%Pre-catalysts with bulky phosphine ligands are often effective for hindered substrates.[4]
Ligand 1 - 10 mol%4 mol%Bulky, electron-rich phosphine ligands are recommended.
Base 2.0 - 4.0 equiv3.0 equivA strong, non-nucleophilic base is typically required.
Solvent --Anhydrous, degassed solvents are crucial for reproducible results.
Temperature Room Temp. - 120 °C80 - 100 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2 - 24 hours12 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of 3-(tert-butylthio)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Materials and Reagents
  • 3-(tert-Butylthio)phenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(tert-butylthio)phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Addition of Catalyst and Ligand: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Creation of Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL) via syringe. The addition of a small amount of water can sometimes accelerate the reaction.

  • Reaction Execution: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

Workup and Purification
  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base ar_ar_pd_complex Ar-Pd(II)-Ar' L_n transmetalation->ar_ar_pd_complex reductive_elimination Reductive Elimination ar_ar_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_vessel Prepare Reaction Vessel (Oven-dried Schlenk Flask) add_solids Add Aryl Halide, Boronic Acid, and Base prep_vessel->add_solids add_catalyst Add Pd Catalyst and Ligand add_solids->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_catalyst->inert_atm add_solvents Add Degassed Solvents (e.g., Dioxane/Water) inert_atm->add_solvents heat_stir Heat and Stir (e.g., 100 °C) add_solvents->heat_stir monitor Monitor Reaction Progress (TLC or LC-MS) heat_stir->monitor cool_quench Cool to Room Temperature and Quench monitor->cool_quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) cool_quench->extract wash_dry Wash with Brine and Dry (e.g., MgSO4) extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Use of 3-(t-Butylthio)phenylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(t-Butylthio)phenylboronic acid is a versatile organoboron reagent primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the synthesis of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The presence of the tert-butylthio group offers a unique handle for further synthetic transformations and can influence the electronic and steric properties of the resulting coupled products, making this compound a valuable building block in drug discovery and development.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organoboron compound, such as this compound, and an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acids with various aryl and heteroaryl halides. While specific data for this compound is not extensively tabulated in single reports, the data presented for analogous phenylboronic acids provides a strong predictive framework for its reactivity. The reactions are typically high-yielding with a broad range of coupling partners.

EntryAryl/Heteroaryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
21-Bromo-4-nitrobenzenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292
32-BromopyridinePhenylboronic AcidPdCl₂(dppf)K₂CO₃1,4-Dioxane901688
44-ChloroanisolePhenylboronic AcidPd₂ (dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O1001891
51-Bromo-3,5-dimethylbenzenePhenylboronic AcidPd(OAc)₂ / RuPhosK₃PO₄n-Butanol1002493
64-BromobenzonitrilePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃DMF110495

Experimental Protocols

Below are detailed protocols for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Acetonitrile/water, 5:1 mixture)

  • Microwave reactor vials and caps

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium catalyst, and base.

  • Add the degassed solvent mixture (e.g., 3 mL of 5:1 acetonitrile/water).

  • Securely seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble materials.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by preparative TLC or column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OR)₂ (Base) ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Reagents, Catalyst, Base, Solvent) Inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Reaction Heating & Stirring (Conventional or Microwave) Inert->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for researchers in organic synthesis and drug development. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the coupling partner. The resulting products, containing the 3-(t-butylthio)phenyl moiety, can serve as key intermediates for the development of novel pharmaceuticals and functional materials. Careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate is recommended to achieve maximum efficiency.

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-(t-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(t-butylthio)phenylboronic acid with various aryl halides. This protocol is essential for synthesizing biaryl compounds containing a thioether moiety, which are valuable intermediates in pharmaceutical and materials science research. The presence of a sulfur-containing group can present challenges in palladium catalysis; therefore, careful selection of the catalytic system is crucial for a successful reaction.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Recommended Catalytic Systems and Conditions

The choice of palladium precursor, ligand, base, and solvent significantly impacts the efficiency of the coupling reaction, especially with a potentially coordinating substrate like this compound. Below are recommended starting conditions for optimization.

Table 1: Recommended Palladium Catalysts and Ligands

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Highly active for a broad range of substrates.
Pd₂(dba)₃XPhos1-3Excellent for sterically hindered and electron-rich or -poor substrates.
Pd(PPh₃)₄None2-5A classic, versatile catalyst, though may require higher temperatures.
PdCl₂(dppf)dppf2-5Effective for a variety of coupling partners.

Table 2: Typical Reaction Parameters

ParameterRecommended ConditionsNotes
Aryl Halide Aryl bromide or iodide (1.0 equiv)Aryl chlorides may require more active catalysts and harsher conditions.
Boronic Acid This compound (1.2-1.5 equiv)Excess boronic acid drives the reaction to completion.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)The choice of base can significantly affect yield; phosphate bases are often effective.
Solvent Toluene, Dioxane, THF, or DMF with H₂O (e.g., 4:1)A mixture of organic solvent and water is common for Suzuki couplings.
Temperature 80-110 °CReaction temperature will depend on the specific catalyst system and substrates.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, palladium precursor, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl X⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - Add Ar-X, Boronic Acid, Catalyst, Base - Degas and add Solvent Start->ReactionSetup Heating Heating and Stirring (80-110 °C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalyst and Condition Screening Logic

Screening_Logic Start Define Coupling Partners: This compound + Aryl Halide CatalystScreen Screen Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and Ligands (e.g., SPhos, XPhos) Start->CatalystScreen BaseScreen Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) CatalystScreen->BaseScreen Identify promising catalyst/ligand SolventScreen Screen Solvents (e.g., Toluene, Dioxane, THF/H₂O) BaseScreen->SolventScreen Identify best base Optimization Optimize Temperature and Time SolventScreen->Optimization Identify best solvent system Optimized Optimized Protocol Optimization->Optimized

Caption: A logical approach for optimizing reaction conditions.

Application Notes and Protocols for Suzuki Coupling with 3-(T-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-(t-butylthio)phenylboronic acid. The information presented herein is intended to guide researchers in developing robust and efficient synthetic routes to obtain biaryl compounds containing the 3-(t-butylthio)phenyl moiety, a functional group of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block that introduces a sterically hindered thioether group, which can influence the physicochemical and pharmacological properties of the target molecules.

The t-butylthio group can enhance metabolic stability and modulate lipophilicity, making it a desirable substituent in drug discovery programs. However, the presence of a sulfur atom can sometimes pose challenges in palladium-catalyzed reactions due to potential catalyst poisoning. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species undergoes oxidative addition with an aryl halide (or triflate). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base to form a more nucleophilic boronate species. Finally, the desired biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst.

Data Presentation: Reaction Conditions and Yields

While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the following tables provide representative conditions based on general protocols for similar sterically hindered and sulfur-containing boronic acids. These tables should serve as a starting point for reaction optimization.

Table 1: General Reaction Parameters for Suzuki Coupling with Phenylboronic Acid Derivatives

ParameterRecommended ConditionsNotes
Aryl Halide Aryl Bromides, Iodides, or TriflatesReactivity order: I > Br > OTf >> Cl. Aryl chlorides may require more active catalyst systems.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandCatalyst choice is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial.
Ligand PPh₃, P(t-Bu)₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos)The use of appropriate ligands can prevent catalyst deactivation and promote efficient coupling.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile (often with water)A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.
Temperature Room Temperature to 120 °CHigher temperatures may be required for less reactive aryl halides.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Example Reaction Conditions for Suzuki Coupling of Aryl Bromides with Phenylboronic Acids

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O10012>95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄ (2)Dioxane/H₂O804>90
34-BromoanisolePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2)Toluene/H₂O1006>95
42-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O901680-90

Note: The yields presented are typical for the specified reactions and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki coupling of this compound. Optimization of these protocols for specific substrates is highly recommended.

Protocol 1: Conventional Heating

This protocol is a standard method for Suzuki-Miyaura coupling reactions.

Materials:

  • This compound (1.1 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Degassed solvent (e.g., Dioxane/Water or Acetonitrile/Water, 4:1 v/v)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add the this compound, the aryl halide, the base, and the palladium catalyst.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 8-10).

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Biaryl Product) RedElim->Product Product Formation ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Enters Cycle BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Activated by Base Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, and catalyst - Degas the solvent and add to flask start->setup reaction Reaction: - Heat under inert atmosphere - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Final Product purification->product

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or a different type of catalyst/ligand system.

    • Insufficient Base: The base may not be strong enough or may not be soluble in the reaction mixture. Consider using a stronger base or adding a small amount of water to improve solubility.

    • Low Reaction Temperature: Increase the reaction temperature to overcome the activation energy barrier.

    • Catalyst Poisoning: The sulfur atom in the boronic acid may be poisoning the catalyst. Using ligands that are less susceptible to sulfur poisoning, such as bulky electron-rich phosphines, can be beneficial.

  • Side Product Formation:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems. Lowering the temperature or changing the catalyst may reduce this side reaction.

    • Protodeboronation: The boronic acid can be replaced by a proton from the solvent. Using anhydrous conditions or a less protic solvent can mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. While the presence of the thioether moiety requires careful consideration of the reaction conditions to avoid catalyst deactivation, the use of appropriate palladium catalysts, bulky electron-rich ligands, and optimized base and solvent systems can lead to high yields of the desired products. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.

Applications of 3-(tert-Butylthio)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butylthio)phenylboronic acid is a versatile building block in medicinal chemistry, offering a unique combination of a sterically hindered lipophilic moiety and a reactive boronic acid group. While specific biological data for this exact molecule is emerging, its structural analogs have shown significant promise in various therapeutic areas. Phenylboronic acids, in general, are known to form reversible covalent bonds with diols, a property that has been exploited to target glycoproteins and enzyme active sites containing serine or threonine residues. The presence of the tert-butylthio group can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, making it an attractive scaffold for drug design.

This document provides an overview of the potential applications of 3-(tert-Butylthio)phenylboronic acid in medicinal chemistry, based on the activities of related phenylboronic acid derivatives. It includes detailed protocols for key experimental procedures and visual representations of relevant signaling pathways and workflows.

Potential Therapeutic Applications

Based on the established activities of analogous phenylboronic acid derivatives, 3-(tert-Butylthio)phenylboronic acid is a promising candidate for investigation in the following areas:

  • Anticancer Agents: Phenylboronic acids can selectively target sialic acid residues that are overexpressed on the surface of cancer cells, leading to targeted drug delivery and enhanced therapeutic efficacy.[1][2] They have also been shown to inhibit cancer cell migration by modulating the Rho GTPase signaling pathway.[3][4][5] Furthermore, boronic acid-containing molecules, such as the FDA-approved drug Bortezomib, are potent proteasome inhibitors, inducing apoptosis in cancer cells.[6][7][8]

  • Antibacterial Agents: Phenylboronic acid derivatives have demonstrated antibacterial activity against various pathogens.[9][10][11] The boronic acid moiety can interact with essential bacterial enzymes or cell surface components. The lipophilic tert-butylthio group may enhance the penetration of the bacterial cell wall.

  • Enzyme Inhibitors: The ability of boronic acids to form stable, reversible complexes with serine hydrolases makes them potent inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes, and β-lactamases, which are responsible for antibiotic resistance.[8][12][13][14]

Data Presentation

While specific quantitative data for 3-(tert-Butylthio)phenylboronic acid is not yet widely available in the public domain, the following tables summarize the activity of closely related phenylboronic acid derivatives to provide a basis for comparison and to guide future research.

Table 1: Anticancer Activity of Phenylboronic Acid Analogs

CompoundCell LineActivityIC50 / ConcentrationReference
Phenylboronic acidDU-145 (prostate cancer)Inhibition of cell migration1 µM[4]
Phenylboronic acidPC-3 (prostate cancer)Inhibition of cell migration1 µM[4]
Phenylboronic acidZR-75-1 (breast cancer)Inhibition of cell migration1 µM[4]
Dipeptide boronic acid (analogue of Bortezomib)U266 (multiple myeloma)Proteasome inhibition4.60 nM[8]

Table 2: Antibacterial Activity of Halogenated Phenylboronic Acid Analogs

CompoundBacterial StrainMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acidVibrio parahaemolyticus100[9]
2-fluoro-5-iodophenylboronic acidVibrio parahaemolyticus100[9]

Table 3: Enzyme Inhibition by Boronic Acid Analogs

Compound ClassTarget EnzymeInhibitory Activity (Ki / IC50)Reference
Dipeptide boronic acidsDipeptidyl Peptidase IV (DPP-IV)Nanomolar range[12][13]
Phenylboronic acid derivativesAmpC β-lactamaseLow nanomolar range[10]
Tyropeptin-boronic acid derivativesProteasome (chymotrypsin-like activity)Potent inhibition[15]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of 3-(tert-Butylthio)phenylboronic acid.

Protocol 1: Synthesis of 3-(tert-Butylthio)phenylboronic Acid

This protocol is a general method for the synthesis of arylthio-substituted phenylboronic acids and can be adapted for the target molecule.

Materials:

  • 3-Bromophenylboronic acid

  • tert-Butyl thiol

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K3PO4)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 3-bromophenylboronic acid (1 equivalent), palladium acetate (0.02 equivalents), and Xantphos (0.04 equivalents) in a round-bottom flask.

  • Add anhydrous toluene to the flask.

  • Add tert-butyl thiol (1.2 equivalents) and potassium phosphate (2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(tert-Butylthio)phenylboronic acid.

Protocol 2: Proteasome Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 3-(tert-Butylthio)phenylboronic acid against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S human proteasome

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 3-(tert-Butylthio)phenylboronic acid (dissolved in DMSO)

  • Bortezomib (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 3-(tert-Butylthio)phenylboronic acid and Bortezomib in assay buffer.

  • In a 96-well plate, add 2 µL of the compound dilutions to each well. Include wells with DMSO only as a negative control.

  • Add 98 µL of a solution containing the 20S proteasome (final concentration ~0.5 nM) and the fluorogenic substrate (final concentration ~15 µM) in assay buffer to each well.

  • Incubate the plate at 37 °C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of 3-(tert-Butylthio)phenylboronic acid against a target bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 3-(tert-Butylthio)phenylboronic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare a two-fold serial dilution of 3-(tert-Butylthio)phenylboronic acid in CAMHB in a 96-well plate. Also include a positive control antibiotic, a no-drug control (inoculum only), and a sterility control (broth only).

  • Inoculate each well (except the sterility control) with the bacterial suspension. The final volume in each well should be 100 µL.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for using 3-(tert-Butylthio)phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • 3-(tert-Butylthio)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3 or K2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1 equivalent) and 3-(tert-Butylthio)phenylboronic acid (1.2 equivalents) in the solvent mixture.

  • Add the base (2 equivalents) and the palladium catalyst (0.05 equivalents).

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Visualizations

Signaling Pathways and Experimental Workflows

Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ubiquitin Ubiquitin IκBα IκBα Ubiquitin->IκBα Ubiquitination NF-κB NF-κB IκBα->NF-κB Inhibition Proteasome Proteasome IκBα->Proteasome Targeting for Degradation NF_kB_nucleus NF-κB NF-κB->NF_kB_nucleus Translocation AminoAcids AminoAcids Proteasome->AminoAcids Degradation 3_TBTPBA 3-(tert-Butylthio)phenylboronic acid 3_TBTPBA->Proteasome Inhibition DNA DNA NF_kB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Proteasome inhibition by 3-(tert-Butylthio)phenylboronic acid.

Rho_GTPase_Signaling Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor Rho_GTPases RhoA, Rac1, Cdc42 Receptor->Rho_GTPases Activation ROCK ROCK Rho_GTPases->ROCK Actin_Cytoskeleton Actin_Cytoskeleton ROCK->Actin_Cytoskeleton Regulation Cell_Migration Cell_Migration Actin_Cytoskeleton->Cell_Migration PBA_analog Phenylboronic Acid Analogues PBA_analog->Rho_GTPases Inhibition

Caption: Inhibition of Rho GTPase signaling in cancer cell migration.

Suzuki_Coupling_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Aryl Halide + 3-(tert-Butylthio)phenylboronic acid Reaction Heating & Stirring Reactants->Reaction Catalyst_System Pd Catalyst + Base Catalyst_System->Reaction Solvent Solvent Solvent->Reaction Extraction Extraction Reaction->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(t-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures.

3-(t-Butylthio)phenylboronic acid is a valuable building block in this context, allowing for the incorporation of a phenyl group functionalized with a bulky t-butylthio substituent. This group can modulate the steric and electronic properties of the resulting biaryl compounds, potentially influencing their biological activity and material properties. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide (or triflate). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

A diagram of the Suzuki-Miyaura catalytic cycle is presented below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Biaryl Ar-Ar' RedElim->Biaryl ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Data Presentation

The following table summarizes representative, hypothetical examples of Suzuki-Miyaura couplings using this compound with various aryl halides. This data illustrates the potential versatility of this reagent. Please note that optimal conditions may vary depending on the specific substrates used.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801288
21-Chloro-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane100892
32-BromopyridinePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O901685
4Methyl 4-iodobenzoatePd₂(dba)₃ (1), XPhos (2)K₂CO₃THF/H₂O701095
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (2)Na₂CO₃DME/H₂O851482

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual yields may vary.

Experimental Protocols

Below are two detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols can be adapted for a range of substrates.

Protocol 1: Conventional Heating

This protocol is a general and reliable method for the synthesis of biaryl compounds using conventional heating.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (if solid), this compound, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe. If the aryl halide is a liquid, add it at this stage.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is suitable for rapid reaction optimization and the synthesis of compound libraries, significantly reducing reaction times.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Microwave reaction vial and cap

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of biaryl compounds using this compound.

Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, base - Purge with inert gas Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Suzuki-Miyaura Coupling (Conventional or Microwave Heating) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilution - Extraction - Washing Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Biaryl Product Analysis->End

General Experimental Workflow

Applications in Drug Discovery

Biaryl structures are privileged motifs in drug discovery, appearing in numerous approved drugs and clinical candidates. The introduction of a 3-(t-butylthio)phenyl group can be a strategic approach in lead optimization for several reasons:

  • Modulation of Lipophilicity: The t-butylthio group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Hindrance: The bulky t-butyl group can introduce steric hindrance, which may be beneficial for tuning the selectivity of a compound for its biological target or for hindering metabolic degradation.

  • Metabolic Stability: The sulfur atom and the t-butyl group can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.

While specific signaling pathways modulated by biaryls derived from this compound are not yet extensively documented, the general class of biaryl compounds is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. The unique substitution pattern offered by this boronic acid provides an avenue for exploring new chemical space in the quest for novel therapeutics.

The diagram below illustrates a hypothetical signaling pathway where a biaryl compound might act as an inhibitor.

Signaling_Pathway cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Biaryl Biaryl Compound (Inhibitor) Biaryl->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Gene Gene Expression Response Cellular Response

Hypothetical Kinase Inhibition Pathway

Conclusion

This compound is a versatile and valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and materials science to utilize this building block in their synthetic endeavors. The ability to introduce a t-butylthio-substituted phenyl moiety opens up new possibilities for fine-tuning the properties of biaryl-containing molecules for a wide range of applications.

Application Notes and Protocols: 3-(tert-Butylthio)phenylboronic Acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butylthio)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group and a tert-butylthio group. While specific research focusing exclusively on this molecule is emerging, its structural motifs suggest significant potential in various areas of materials science. Phenylboronic acids are versatile building blocks, renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and for their ability to reversibly bind with diols.[1][2] The presence of the sulfur-containing tert-butylthio group can impart unique electronic and solubility properties to resulting materials, making it a promising candidate for applications in organic electronics and sensor technology.

The tert-butyl group offers steric bulk, which can influence the morphology and prevent unwanted aggregation in organic semiconductor materials, potentially improving device performance.[3] The thioether linkage can modulate the electronic properties of the phenyl ring and provide a site for further functionalization or coordination to metal surfaces.

Potential Applications in Materials Science

  • Organic Electronics: As a building block for organic semiconductors, 3-(tert-butylthio)phenylboronic acid can be used in Suzuki-Miyaura coupling reactions to synthesize conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The tert-butylthio substituent can enhance solubility in organic solvents, facilitating solution-based processing of electronic devices.

  • Chemical Sensors: The boronic acid moiety is well-established as a recognition element for diol-containing molecules, such as sugars and glycoproteins.[2][4][5] By immobilizing materials derived from 3-(tert-butylthio)phenylboronic acid onto a transducer surface (e.g., an electrode or a fluorescent probe), it is possible to create sensors for biologically relevant analytes.[2][4] The thioether group might also offer an affinity for gold surfaces, enabling self-assembly of monolayers for sensor applications.

  • Stimuli-Responsive Materials: Polymers incorporating phenylboronic acids can exhibit stimuli-responsive behavior, particularly to changes in pH and the presence of diols.[6] This property is valuable for the development of "smart" materials for applications such as drug delivery systems and self-healing polymers.[6]

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a key application for 3-(tert-butylthio)phenylboronic acid in the synthesis of new organic materials. This protocol is illustrative and may require optimization for specific substrates.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound by coupling 3-(tert-butylthio)phenylboronic acid with an aryl bromide.

Materials:

  • 3-(tert-Butylthio)phenylboronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Pd(OAc)₂ (e.g., 0.02 mmol) and PPh₃ (e.g., 0.06 mmol) in a minimal amount of degassed toluene. Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To the flask containing the catalyst, add 3-(tert-butylthio)phenylboronic acid (e.g., 1.2 mmol), the aryl bromide (e.g., 1.0 mmol), and potassium carbonate (e.g., 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Suzuki_Miyaura_Coupling A Aryl Halide (Ar-X) D Oxidative Addition A->D B Boronic Acid (R-B(OH)₂) G Transmetalation B->G C Pd(0) Catalyst C->D E Ar-Pd(II)-X D->E E->G F Base F->G H Ar-Pd(II)-R G->H I Reductive Elimination H->I I->C Catalyst Regeneration J Coupled Product (Ar-R) I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sensor_Workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_detection Analyte Detection A 3-(t-BuS)PhB(OH)₂ + Co-monomer B Polymerization (e.g., Suzuki Coupling) A->B C Functional Polymer B->C E Surface Modification/ Polymer Coating C->E D Electrode Surface (e.g., Gold) D->E F Sensor Device E->F H Binding Event (Boronate Ester Formation) F->H G Analyte (Diol) G->H I Signal Change (Electrochemical/Optical) H->I

Caption: Workflow for developing a sensor using a boronic acid-functionalized polymer.

Quantitative Data Summary

As of the current literature survey, specific quantitative data for materials derived exclusively from 3-(tert-butylthio)phenylboronic acid is not widely published. However, we can present representative data for related phenylboronic acid-based materials to illustrate expected performance metrics.

Table 1: Representative Performance of Phenylboronic Acid-Based OFETs

Polymer BackboneBoronic Acid DerivativeHole Mobility (cm²/Vs)On/Off Ratio
Polyfluorene4-alkoxyphenylboronic acid10⁻³ - 10⁻⁴> 10⁴
Polythiophene4-alkylphenylboronic acid10⁻² - 10⁻³> 10⁵

Note: This table provides expected ranges based on analogous structures. Actual performance will depend on the specific co-monomers and device architecture.

Table 2: Representative Performance of Phenylboronic Acid-Based Glucose Sensors

Sensor TypePhenylboronic Acid DerivativeLinear Range (mM)Detection Limit (mM)
Electrochemical3-Aminophenylboronic acid1 - 20~0.1
FluorescentNaphthylboronic acid0.5 - 15~0.05

Note: The performance of a sensor based on 3-(tert-butylthio)phenylboronic acid would be influenced by the specific sensor design and transducer mechanism.[4]

Conclusion

3-(tert-Butylthio)phenylboronic acid represents a promising, though currently under-explored, building block for advanced materials. Its combination of a reactive boronic acid group and an electronically-modulating tert-butylthio substituent makes it a versatile tool for creating novel organic electronics, chemical sensors, and smart materials. The protocols and data presented here, based on the well-understood chemistry of related phenylboronic acids, provide a solid foundation for researchers to begin exploring the potential of this specific compound in their own materials science investigations. Further research is warranted to fully elucidate the unique properties and advantages conferred by the tert-butylthio group.

References

Application Notes and Protocols for 3-(T-Butylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(T-Butylthio)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. The protocols outlined below are intended to serve as a guide and may require optimization for specific substrates and reaction conditions.

Introduction

This compound is an organoboron compound that is increasingly utilized as a building block in the synthesis of complex organic molecules. Its unique structure, featuring both a boronic acid moiety and a bulky tert-butylthio group, makes it a valuable synthon for introducing the 3-(tert-butylthio)phenyl group into various molecular scaffolds. Boronic acids are known for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1] The presence of the sulfur-containing substituent opens avenues for creating compounds with potential applications in materials science and medicinal chemistry, including the development of enzyme inhibitors and novel therapeutic agents.[2][3]

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] this compound can be effectively coupled with a variety of aryl and heteroaryl halides or triflates to synthesize biaryl and heteroaryl-aryl compounds. These products can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by degassed water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methoxy-3'-(tert-butylthio)biphenyl92
21-Bromo-4-chlorobenzene4-Chloro-3'-(tert-butylthio)biphenyl88
32-Bromopyridine2-(3-(tert-Butylthio)phenyl)pyridine85
44-Bromobenzonitrile4'-(tert-Butylthio)-[1,1'-biphenyl]-4-carbonitrile95

Experimental Workflow

Suzuki_Coupling_Workflow reagents Reactants: - this compound - Aryl Halide - Base (e.g., K₂CO₃) setup Reaction Setup: - Inert Atmosphere (N₂/Ar) - Heat (80-100 °C) reagents->setup catalyst Catalyst System: - Pd(OAc)₂ - PPh₃ catalyst->setup solvent Solvent: - 1,4-Dioxane/Water solvent->setup reaction Suzuki-Miyaura Coupling setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Suzuki-Miyaura Coupling Workflow

Application 2: Synthesis of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] While direct synthesis from this compound is not commonly reported, it can serve as a precursor to synthesize substituted anilines, which are key starting materials for benzothiazole synthesis. For instance, a Suzuki-Miyaura coupling followed by a reduction of a nitro group can yield a substituted aniline, which can then be cyclized to form a benzothiazole.

Synthetic Protocol: Potential Route to a Benzothiazole Derivative

This protocol outlines a potential multi-step synthesis of a benzothiazole derivative starting from this compound.

Step 1: Suzuki-Miyaura Coupling

  • Perform a Suzuki-Miyaura coupling reaction between this compound and 2-bromo-5-nitroaniline as described in the protocol above to yield 3'-(tert-butylthio)-5-nitrobiphenyl-2-amine.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), and heat the mixture to reflux.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, neutralize the reaction mixture and extract the product to obtain 3'-(tert-butylthio)-[1,1'-biphenyl]-2,5-diamine.

Step 3: Benzothiazole Ring Formation

  • The resulting diamine can then be reacted with a suitable reagent, such as an aldehyde in the presence of an oxidizing agent, to form the benzothiazole ring.[8][9]

Logical Relationship for Benzothiazole Synthesis

Benzothiazole_Synthesis start This compound coupling Suzuki-Miyaura Coupling with 2-bromo-5-nitroaniline start->coupling intermediate1 3'-(tert-butylthio)-5-nitrobiphenyl-2-amine coupling->intermediate1 reduction Nitro Group Reduction intermediate1->reduction intermediate2 3'-(tert-butylthio)-[1,1'-biphenyl]-2,5-diamine reduction->intermediate2 cyclization Cyclization to Benzothiazole intermediate2->cyclization product Substituted Benzothiazole Derivative cyclization->product

Synthetic route to a benzothiazole.

Application 3: Potential as an Enzyme Inhibitor

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue in the active site.[3][10] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. The unique electronic and steric properties of the 3-(tert-butylthio)phenyl group could be exploited to design selective inhibitors for specific enzymes.

Signaling Pathway: General Mechanism of Serine Protease Inhibition

The diagram below illustrates the general mechanism by which a phenylboronic acid derivative can inhibit a serine protease.

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site serine Serine Residue (Catalytic Triad) tetrahedral_intermediate Reversible Tetrahedral Adduct (Inhibitory Complex) serine->tetrahedral_intermediate boronic_acid This compound boronic_acid->tetrahedral_intermediate Nucleophilic attack by serine hydroxyl group inhibition Enzyme Inhibition tetrahedral_intermediate->inhibition

Mechanism of serine protease inhibition.

While specific inhibitory data for this compound is not widely available, its potential as a scaffold for developing novel enzyme inhibitors warrants further investigation in drug discovery programs. Researchers can screen this compound against a panel of proteases or other relevant enzymes to identify potential therapeutic targets.

References

The Crucial Role of the Base in Suzuki-Miyaura Reactions of 3-(t-Butylthio)phenylboronic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of reagents and reaction conditions is paramount to the success of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth analysis of the critical role of bases in reactions involving 3-(t-butylthio)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of base activation, provide field-proven insights for optimizing reaction outcomes, and present detailed protocols for practical application.

Understanding the Multifaceted Role of the Base

In the catalytic cycle of the Suzuki-Miyaura reaction, the base is not a mere spectator but an active and essential participant.[1] Its functions are threefold:

  • Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid for the crucial transmetalation step.[2] Boronic acids, in their neutral trigonal planar form, are generally poor nucleophiles. The base reacts with the boronic acid to form a more nucleophilic, tetravalent boronate species (Ar-B(OH)₃⁻).[2] This boronate is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the aryl group from boron to palladium.

  • Facilitation of the Palladium Complex Formation: The base can also participate in the formation of the active palladium(0) species and influence the nature of the palladium(II) intermediates in the catalytic cycle.[1]

  • Acceleration of Reductive Elimination: In some cases, the base can also play a role in accelerating the final reductive elimination step, where the desired biaryl product is formed and the palladium(0) catalyst is regenerated.[1]

The choice of base, therefore, directly impacts reaction kinetics, yield, and the suppression of side reactions.

The Influence of the 3-(t-Butylthio) Substituent

Selecting the Optimal Base: A Practical Guide

The selection of an appropriate base is critical and depends on several factors, including the reactivity of the coupling partners (aryl halide and boronic acid), the chosen palladium catalyst and ligand, and the solvent system. For Suzuki-Miyaura reactions involving this compound, a range of inorganic bases are commonly employed.

Base Strength Typical Conditions & Considerations Potential Advantages Potential Drawbacks
Sodium Carbonate (Na₂CO₃) ModerateOften used as a 2M aqueous solution in solvents like toluene, dioxane, or DMF. A common and cost-effective choice.Good for a wide range of substrates, readily available, and economical.May not be strong enough for less reactive aryl chlorides.
Potassium Carbonate (K₂CO₃) ModerateSimilar to Na₂CO₃, often used in aqueous solutions or as a solid.Generally interchangeable with Na₂CO₃, sometimes offering slightly better yields.Similar limitations to Na₂CO₃ for challenging couplings.
Potassium Phosphate (K₃PO₄) StrongA strong, non-nucleophilic base, often used as a solid or in an aqueous solution. Particularly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates.Highly effective for difficult couplings and can minimize side reactions like protodeboronation.More expensive than carbonates and can lead to heterogeneous mixtures that require vigorous stirring.
Cesium Carbonate (Cs₂CO₃) StrongA strong base that is highly soluble in many organic solvents. Often used for difficult couplings and with electron-rich aryl chlorides.High efficacy in challenging reactions, often leading to higher yields and faster reaction times.High cost can be a limiting factor for large-scale synthesis.
Potassium Fluoride (KF) WeakUsed as a solid, often in anhydrous conditions. The fluoride ion is thought to play a specific role in activating the boronic acid.Can be effective in specific cases, particularly when other bases fail.Can be less generally applicable than other bases.

Recommendation: For initial screening of reaction conditions with this compound, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points due to their proven efficacy in a wide range of Suzuki-Miyaura couplings. For less reactive aryl chlorides or sterically demanding substrates, K₃PO₄ is often the base of choice.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide and a more challenging aryl chloride.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure using potassium carbonate as the base.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (for K₂CO₃ solution)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Prepare a 2M aqueous solution of potassium carbonate. Add the appropriate volume of the K₂CO₃ solution (2.0 mmol) to the reaction flask via syringe.

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

This protocol utilizes a stronger base, potassium phosphate, and a more active catalyst system suitable for the more challenging coupling with an aryl chloride.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), SPhos (0.03 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the pure biaryl compound.

Visualizing the Process

To better understand the key relationships in the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Metathesis (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2/Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base (OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The judicious selection of a base is a cornerstone of a successful Suzuki-Miyaura coupling reaction involving this compound. By understanding the multifaceted role of the base in activating the boronic acid and influencing the catalytic cycle, researchers can significantly enhance reaction efficiency and product yields. The provided protocols offer robust starting points for the synthesis of novel biaryl compounds, which are crucial for advancing drug discovery and materials science. As with any chemical transformation, empirical optimization of the reaction parameters for each specific substrate combination is highly recommended to achieve the best possible outcome.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-(t-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials. 3-(t-Butylthio)phenylboronic acid is a valuable building block that introduces a thioether-functionalized phenyl ring, a motif present in various biologically active molecules and functional materials. The sulfur atom can influence the electronic properties and metabolic stability of the final compound.

This document provides detailed application notes on the selection of suitable solvents for the Suzuki-Miyaura cross-coupling of this compound, a summary of expected performance with different solvent systems, and a detailed experimental protocol.

I. Solvent Selection and Effects in Suzuki-Miyaura Cross-Coupling

The choice of solvent is a critical parameter in a Suzuki-Miyaura reaction, as it influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate and yield. The polarity of the solvent can significantly affect the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

A variety of solvents and solvent systems have been successfully employed for Suzuki-Miyaura cross-coupling reactions. These typically fall into several categories:

  • Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used. DMF is known to be effective in many cases, though it can be difficult to remove during workup.[1][2] THF is another popular choice, often used in combination with water.

  • Ethereal Solvents: 1,4-Dioxane is a widely used solvent, frequently in a mixture with water. This combination often provides a good balance of solubility for both the organic and inorganic reaction components.

  • Aromatic Hydrocarbons: Toluene is a common non-polar solvent for Suzuki-Miyaura reactions. It is particularly useful at higher temperatures.

  • Alcohols: Alcohols such as methanol, ethanol, and n-butanol are also effective, often in aqueous mixtures.[1] These protic solvents can influence the basicity of the reaction medium and the solubility of the inorganic base. The use of aqueous ethanol can also be a more environmentally friendly option.

  • Aqueous Systems: Reactions can often be performed in water with a co-solvent or even in neat water, which is advantageous from a green chemistry perspective. The use of water-soluble ligands and phase-transfer catalysts can facilitate these reactions.

For substrates containing sulfur, such as this compound, it is important to consider potential catalyst poisoning by the sulfur atom. However, the thioether group is generally well-tolerated in Suzuki-Miyaura reactions with appropriate catalyst and ligand selection.

II. Data Presentation: Suitable Solvents and Expected Performance

Solvent System (v/v)Typical Temperature (°C)General ObservationsPotential AdvantagesPotential Disadvantages
Toluene / H₂O (e.g., 4:1)80 - 110Good for a wide range of substrates. Biphasic system can aid in product separation.Good solubility for organic substrates.May require higher temperatures.
1,4-Dioxane / H₂O (e.g., 3:1)80 - 100Very common and generally effective system.[3]Good balance of solubility for organic and inorganic components.Dioxane is a suspected carcinogen.
THF / H₂O (e.g., 4:1)60 - 80Effective at lower temperatures.Lower boiling point makes for easier removal.Lower reaction rates compared to higher boiling solvents.
DMF / H₂O (e.g., 3:1)80 - 120Often gives high yields, especially for challenging couplings.[2]High polarity can be beneficial.Difficult to remove; potential for side reactions at high temperatures.
Ethanol / H₂O (e.g., 1:1)70 - 90A "greener" solvent option that is often very effective.[4]Environmentally friendly; good solubility for inorganic bases.May not be suitable for all substrates.
n-Butanol / H₂O90 - 110Good for biphasic reactions with easy product separation.Higher boiling point allows for higher reaction temperatures.Higher boiling point makes for more difficult removal.

Note: The optimal solvent system is highly dependent on the specific aryl halide, catalyst, ligand, and base used. The data above should be used as a guideline for initial reaction screening.

III. Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 3:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 - 3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the palladium catalyst (1-5 mol%) to the flask under a stream of inert gas.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 3:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

IV. Visualizations

The following diagrams illustrate the key concepts and workflows discussed in these application notes.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)-Ar'(L2) pd_complex->pd_transmetal Transmetalation (Ar'B(OH)2, Base) pd_transmetal->pd0 Reductive Elimination (Ar-Ar') biaryl Biaryl (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Aryl Halide - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert add_solvent Add Degassed Solvent inert->add_solvent react Heat and Stir (Monitor by TLC/GC-MS) add_solvent->react workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine react->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling with 3-(T-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-(T-Butylthio)phenylboronic acid. Low yields in this specific reaction are often attributed to a combination of steric hindrance from the bulky t-butyl group and potential catalyst inhibition or poisoning by the thioether moiety.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Suzuki coupling experiments with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary causes?

A1: Low conversion rates with this substrate are typically due to two main factors:

  • Steric Hindrance: The bulky tertiary-butyl group on the thioether moiety can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. This slows down the reaction rate and can lead to incomplete conversion.

  • Catalyst Poisoning/Inhibition: The sulfur atom in the thioether can coordinate to the palladium catalyst. This interaction can deactivate the catalyst by blocking active sites, leading to a significant drop in catalytic activity or complete reaction failure.[1]

To address these issues, careful selection of the catalyst system (palladium precursor and ligand), base, and solvent is crucial.

Q2: What is the best catalyst and ligand combination for this sterically hindered and potentially poisoning substrate?

A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates. For sterically hindered and potentially catalyst-poisoning substrates, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands can promote the crucial oxidative addition and reductive elimination steps and stabilize the catalyst against deactivation.

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are well-regarded for their effectiveness in coupling sterically demanding substrates.[2][3]

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are also highly effective for sterically hindered couplings and can be more resistant to catalyst deactivation.[4][5]

  • Recommended Palladium Precursors:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with bulky phosphine ligands, it has shown success in reactions with sterically hindered substrates.[6][7]

    • Pd(OAc)₂ (Palladium(II) Acetate): Another common precursor used with phosphine ligands.

A screening of different ligand and palladium source combinations is often the most effective approach to identify the optimal system for your specific reaction.

Q3: How do I choose the right base and solvent for the reaction?

A3: The choice of base and solvent is critical for both substrate stability and reaction efficiency.

  • Base Selection:

    • A strong, non-nucleophilic base is generally required. Finely ground K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are often effective choices for sterically hindered Suzuki couplings.[8] Stronger bases like t-BuOK have also been used successfully, particularly with NHC-Pd catalysts.[4]

    • The base helps in the formation of the reactive boronate species, which is necessary for transmetalation.

  • Solvent Selection:

    • Anhydrous and degassed solvents are essential to prevent side reactions and catalyst deactivation.

    • Commonly used solvents include 1,4-dioxane , toluene , or THF (tetrahydrofuran) , often with a small amount of water to aid in dissolving the base.[8] For substrates sensitive to protodeboronation, strictly anhydrous conditions may be necessary.

Q4: I am observing significant side products. What are they and how can I minimize them?

A4: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by excess water or harsh basic conditions.

    • Solution: Use anhydrous solvents and reagents, and consider using a milder base if protodeboronation is significant. Using the boronic acid as its more stable pinacol ester derivative can also mitigate this issue.[9]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

Q5: Could the thioether group be irreversibly poisoning my catalyst? What can I do about it?

A5: Yes, sulfur-containing compounds are known to be potential poisons for palladium catalysts.[1][10] If you suspect severe catalyst poisoning (e.g., the reaction starts but then stops completely), consider the following strategies:

  • Use a Higher Catalyst Loading: Increasing the amount of catalyst and ligand may help to overcome the poisoning effect, although this is not always economically viable.

  • Slow Addition of the Boronic Acid: Adding the this compound slowly over the course of the reaction can help to maintain a low concentration of the potential poison at any given time, allowing the catalyst to function more effectively.[1]

  • Use a More Robust Catalyst System: As mentioned in Q2, specialized ligands and precatalysts (e.g., certain Buchwald or NHC systems) are designed to be more resistant to deactivation.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered or challenging substrates, providing a guide for optimization.

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of a Sterically Hindered Aryl Boronic Acid.

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃PPh₃K₂CO₃THF60160[6]
2Pd(OAc)₂PPh₃K₂CO₃THF60118[6]
3Pd(PPh₃)₄-K₂CO₃THF60152[6]
4Pd₂(dba)₃L1*K₂CO₃THF60185[6]
5Pd(dba)₂P(tBu)-PMO**K₃PO₄Toluene1102495[11]

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine **PMO = Periodic Mesoporous Organosilica

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield.

EntryBaseSolventTemp (°C)Yield (%)Reference
1K₂CO₃Dioxane100Moderate[8]
2Cs₂CO₃Dioxane100High[8]
3K₃PO₄Toluene/Water80High[11]
4t-BuOKDioxane100>99[4]
5NaOHTHF6050[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) or a combination of Pd source and ligand (e.g., Pd₂(dba)₃, 2 mol% Pd and SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, palladium catalyst/precatalyst, and base to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield with This compound steric_hindrance Potential Issue: Steric Hindrance start->steric_hindrance catalyst_poisoning Potential Issue: Catalyst Poisoning by Sulfur start->catalyst_poisoning side_reactions Potential Issue: Side Reactions start->side_reactions solution_ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHC ligands) steric_hindrance->solution_ligand solution_catalyst Solution: Use Robust Pd Precatalyst (e.g., Pd2(dba)3, PEPPSI-IPr) steric_hindrance->solution_catalyst catalyst_poisoning->solution_catalyst solution_slow_addition Solution: Slow Addition of Boronic Acid catalyst_poisoning->solution_slow_addition solution_degas Solution: Thoroughly Degas Reaction Mixture side_reactions->solution_degas Homocoupling solution_anhydrous Solution: Use Anhydrous Conditions side_reactions->solution_anhydrous Protodeboronation solution_conditions Solution: Optimize Base and Solvent (e.g., K3PO4, Cs2CO3 in Dioxane/Toluene) solution_ligand->solution_conditions

Caption: Troubleshooting workflow for low yield in Suzuki reactions.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII R-Pd(II)-X L_n oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_r_r1 R-Pd(II)-R' L_n transmetalation->pdII_r_r1 reductive_elimination Reductive Elimination pdII_r_r1->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

optimizing reaction temperature for 3-(T-Butylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(tert-Butylthio)phenylboronic acid, primarily in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for a Suzuki-Miyaura coupling using 3-(tert-Butylthio)phenylboronic acid?

A1: There is no single optimal temperature; it is highly dependent on the specific substrates (aryl halide, etc.), catalyst, ligand, base, and solvent system used. A general starting point for optimization is typically in the range of 60-110°C. For many systems, a moderate temperature of around 80°C provides a good balance between reaction rate and the stability of the reactants and catalyst. It is recommended to perform small-scale test reactions to determine the optimal temperature for your specific system.

Q2: My Suzuki-Miyaura reaction with 3-(tert-Butylthio)phenylboronic acid is resulting in a low yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura reactions involving 3-(tert-Butylthio)phenylboronic acid can stem from several factors. One of the most common issues with sulfur-containing boronic acids is the potential for palladium catalyst deactivation or "poisoning" by the sulfur atom. Other potential causes include suboptimal reaction temperature, incorrect choice of base or solvent, poor quality of reagents, or inadequate inert atmosphere.

Q3: How does the tert-Butylthio group affect the Suzuki-Miyaura coupling reaction?

A3: The sulfur atom in the tert-Butylthio group can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This can slow down or completely halt the catalytic cycle. This effect is a known challenge when working with sulfur-containing compounds in palladium-catalyzed reactions.

Q4: What strategies can be employed to overcome catalyst poisoning by the sulfur group?

A4: To mitigate catalyst poisoning, consider using a higher catalyst loading or employing specialized ligands that are more resistant to sulfur poisoning. Additionally, a slow addition of the 3-(tert-Butylthio)phenylboronic acid to the reaction mixture can help maintain a low concentration of the sulfur-containing compound at any given time, reducing the rate of catalyst deactivation.

Q5: Can I use any palladium catalyst for this reaction?

A5: While various palladium catalysts can be used for Suzuki-Miyaura couplings, the choice of catalyst and accompanying ligand is crucial, especially with a potentially problematic substrate like 3-(tert-Butylthio)phenylboronic acid. Catalyst systems with bulky, electron-rich phosphine ligands are often effective. It is advisable to screen a few different catalyst/ligand combinations to find the most suitable one for your specific substrates.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Catalyst Poisoning by Sulfur Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).Try a slow addition of the boronic acid to the reaction mixture.
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimum.Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.
Ineffective Base Ensure the base is strong enough and soluble in the reaction medium.Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent and may require screening.
Poor Reagent Quality Use fresh, high-purity 3-(tert-Butylthio)phenylboronic acid, aryl halide, and solvents.Ensure solvents are anhydrous if the reaction is sensitive to moisture.
Inadequate Inert Atmosphere Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Issue 2: Formation of Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step
Oxygen in the Reaction Improve degassing procedures. Oxygen can promote the homocoupling of the boronic acid.
Reaction Temperature Too High Optimize the temperature; excessively high temperatures can sometimes favor side reactions.
Incorrect Stoichiometry Ensure the stoichiometry between the aryl halide and the boronic acid is correct. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common.

Data Presentation

The following table presents hypothetical data for a model Suzuki-Miyaura reaction between an aryl bromide and 3-(tert-Butylthio)phenylboronic acid to illustrate the effect of reaction temperature on product yield. Actual results will vary depending on the specific reaction conditions.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temp (~25°C)24< 5Reaction is very sluggish.
2601240Significant improvement in conversion.
380875Good balance of reaction rate and yield.
4100870Slight increase in byproduct formation observed.
5120655Noticeable decomposition of starting material/product.

Reaction Conditions: Aryl Bromide (1.0 equiv), 3-(tert-Butylthio)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-(tert-Butylthio)phenylboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl halide, 3-(tert-Butylthio)phenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat to Optimized Temperature (e.g., 80°C) catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Extraction & Washing cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify Product (Chromatography) dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Product check_catalyst Issue with Catalyst System? start->check_catalyst check_conditions Suboptimal Reaction Conditions? check_catalyst->check_conditions No catalyst_poisoning Action: Increase catalyst loading or use robust ligand. check_catalyst->catalyst_poisoning Yes inadequate_inert Action: Improve degassing and inert atmosphere. check_catalyst->inadequate_inert Yes check_reagents Reagent Quality Issue? check_conditions->check_reagents No optimize_temp Action: Screen different temperatures (e.g., 60-100°C). check_conditions->optimize_temp Yes optimize_base Action: Screen different bases (K2CO3, Cs2CO3, K3PO4). check_conditions->optimize_base Yes fresh_reagents Action: Use fresh, high-purity reagents and dry solvents. check_reagents->fresh_reagents Yes success Problem Solved catalyst_poisoning->success inadequate_inert->success optimize_temp->success optimize_base->success fresh_reagents->success

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

Technical Support Center: 3-(t-Butylthio)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(t-Butylthio)phenylboronic acid in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling. This guide addresses common challenges, particularly the prevention of premature decomposition of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during a Suzuki-Miyaura reaction?

A1: The principal decomposition pathway for arylboronic acids, including this compound, during Suzuki-Miyaura coupling is a side reaction known as protodeboronation. In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of thioanisole as a byproduct and a reduction in the yield of the desired coupled product. This reaction is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura coupling.

Q2: How does the t-Butylthio group influence the stability of the phenylboronic acid?

A2: The sulfur atom in the t-butylthio group has an electron-donating effect through resonance and an electron-withdrawing inductive effect. The overall electronic influence on the phenyl ring will be a balance of these two effects and can influence the susceptibility of the boronic acid to protodeboronation. While specific data for the t-butylthio group is limited, related sulfur-containing groups like sulfinyls are known to be electron-withdrawing, which can increase the rate of base-catalyzed protodeboronation. Therefore, it is prudent to assume that this compound may be prone to this decomposition pathway under basic conditions.

Q3: What are the key factors that promote the decomposition of my boronic acid?

A3: Several factors can accelerate protodeboronation:

  • High pH: Strongly basic conditions (pH > 9) significantly increase the rate of protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the decomposition reaction to occur more readily.

  • Presence of Water: Water acts as the proton source for the cleavage of the carbon-boron bond.

  • Prolonged Reaction Times: Longer exposure to reaction conditions that favor decomposition will naturally lead to a greater extent of protodeboronation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid.

Q4: How can I monitor the decomposition of this compound during my reaction?

A4: You can monitor the progress of your reaction and the potential decomposition of the starting material by using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the boronic acid and the formation of both the desired product and the potential protodeboronated byproduct (thioanisole).

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent the decomposition of this compound in your reactions.

Problem: Low yield of the desired product and formation of a significant amount of thioanisole byproduct.

Possible Cause 1: Protodeboronation due to harsh reaction conditions.

Troubleshooting_Protodeboronation start Start: Low Yield of Desired Product, High Protodeboronation Byproduct q_temp Is the reaction temperature high (e.g., > 100 °C)? start->q_temp a_temp Action: Lower the reaction temperature (e.g., 60-80 °C). q_temp->a_temp Yes q_base Is a strong base being used (e.g., NaOH, KOH)? q_temp->q_base No a_temp->q_base a_base Action: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). q_base->a_base Yes q_time Is the reaction time prolonged (> 12 h)? q_base->q_time No a_base->q_time a_time Action: Monitor the reaction closely and stop it once the starting material is consumed. q_time->a_time Yes q_solvent Is the solvent system highly aqueous? q_time->q_solvent No a_time->q_solvent a_solvent Action: Use anhydrous solvents or a solvent system with a lower water content. q_solvent->a_solvent Yes q_oxygen Is the reaction exposed to air? q_solvent->q_oxygen No a_solvent->q_oxygen a_oxygen Action: Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). q_oxygen->a_oxygen Yes end_point Re-evaluate with optimized conditions. q_oxygen->end_point No a_oxygen->end_point

Solutions:

  • Modify Reaction Conditions:

    • Temperature: If possible, lower the reaction temperature. Many Suzuki-Miyaura couplings can proceed efficiently at temperatures between 60-80 °C.

    • Base: Switch to a milder base. Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

    • Solvent: While some water is often necessary for the activation of the boronic acid, using anhydrous solvents or minimizing the amount of water in the reaction mixture can suppress protodeboronation.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Degassing the solvents prior to use is also recommended.

  • "Slow-Release" Strategy:

    • Employ a boronic ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are generally more stable and slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.

Possible Cause 2: Inefficient catalytic cycle leading to longer reaction times and increased opportunity for decomposition.

Troubleshooting_Catalysis start Start: Inefficient Catalytic Cycle q_catalyst Is the catalyst loading optimal (typically 1-5 mol%)? start->q_catalyst a_catalyst Action: Increase catalyst loading incrementally. q_catalyst->a_catalyst No q_ligand Is the phosphine ligand appropriate for the substrate? q_catalyst->q_ligand Yes a_catalyst->q_ligand a_ligand Action: Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos). q_ligand->a_ligand No q_solvent Is the solvent system optimal for the chosen catalyst and substrates? q_ligand->q_solvent Yes a_ligand->q_solvent a_solvent Action: Test different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water). q_solvent->a_solvent No end_point Re-run reaction with optimized catalytic system. q_solvent->end_point Yes a_solvent->end_point

Solutions:

  • Catalyst and Ligand Screening:

    • The choice of palladium catalyst and phosphine ligand is crucial for an efficient Suzuki-Miyaura coupling. For challenging substrates, consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).

  • Solvent Optimization:

    • The optimal solvent can vary depending on the specific substrates and catalyst system. Common solvents include dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF), often in combination with water.

Data Presentation

The following table provides a general overview of how different reaction parameters can be adjusted to minimize the decomposition of this compound.

ParameterStandard ConditionRecommended Modification to Reduce DecompositionRationale
Base NaOH, KOHK₂CO₃, Cs₂CO₃, K₃PO₄Milder bases reduce the rate of base-catalyzed protodeboronation.
Temperature 80-110 °C60-80 °CLower temperatures decrease the rate of the decomposition side reaction.
Solvent Dioxane/Water (4:1)Anhydrous Dioxane or Toluene/Water (10:1)Reducing the concentration of the proton source (water) slows down protodeboronation.
Atmosphere AirNitrogen or ArgonPrevents oxidative degradation of the boronic acid.
Boron Source Boronic AcidPinacol Ester or MIDA BoronateMore stable derivatives that slowly release the active boronic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow A 1. Combine Reactants: Aryl Halide, This compound, Base B 2. Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C 3. Add Catalyst: Under positive inert gas flow B->C D 4. Add Degassed Solvent C->D E 5. Heat and Monitor Reaction D->E F 6. Workup: Cool, dilute, wash E->F G 7. Purification: Column Chromatography F->G H Final Product G->H

Technical Support Center: 3-(t-Butylthio)phenylboronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-(t-butylthio)phenylboronic acid in catalytic reactions. The following sections address common side reactions and provide detailed protocols to help mitigate these issues and optimize reaction outcomes.

Section 1: Protodeboronation (Loss of Boronic Acid Group)

Protodeboronation is a prevalent side reaction where the C–B bond is cleaved and replaced by a C–H bond, leading to the formation of thioanisole as a byproduct and reducing the yield of the desired coupled product.[1] This process is highly dependent on reaction conditions such as pH, temperature, and solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound? A1: Protodeboronation is the protonolysis of the boronic acid, converting the arylboronic acid back to the corresponding arene (in this case, t-butyl phenyl sulfide). It is a major competing pathway in cross-coupling reactions like the Suzuki-Miyaura coupling, as it irreversibly consumes the starting material, leading to lower yields of the desired product.[1]

Q2: Which reaction conditions typically accelerate protodeboronation? A2: Several factors can increase the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often accelerated under strongly basic conditions (pH > 10), which are common in Suzuki-Miyaura couplings.[2]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this decomposition pathway.[2]

  • Aqueous Media: The presence of a proton source, like water, is required for the reaction to occur.[2]

  • Prolonged Reaction Times: Longer exposure to harsh reaction conditions provides more opportunity for decomposition.

Q3: How does the t-butylthio substituent affect the rate of protodeboronation? A3: The electronic nature of substituents influences stability. While specific kinetic data for the 3-(t-butylthio) group is scarce, thioether groups can participate in catalyst interactions. For arylboronic acids with electron-withdrawing groups, there can be a competing dissociative mechanism that is stabilized by acidic conditions.[1] The overall effect in a basic catalytic cycle can be complex.

Q4: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction? A4: To suppress protodeboronation, consider the following strategies:

  • Use Milder Bases: Opt for weaker inorganic bases like K₃PO₄ or CsF instead of strong bases like NaOH.[3]

  • Control Temperature: Run the reaction at the lowest effective temperature.

  • Minimize Water: Use anhydrous solvents or minimize the amount of water in solvent mixtures.

  • Employ a Highly Active Catalyst: An efficient catalyst system can accelerate the desired coupling, making it outcompete the slower protodeboronation side reaction.[1]

  • Use Boronic Acid Surrogates: In difficult cases, converting the boronic acid to a more stable form, such as a MIDA boronate ester, can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

Troubleshooting Guide: Low Yield Due to Protodeboronation
Observation Potential Cause Recommended Action
Significant amount of t-butyl phenyl sulfide byproduct detected by GC-MS or LC-MS.Reaction conditions are too harsh, favoring protodeboronation.1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from Na₂CO₃ to K₃PO₄).3. Reduce the amount of water in the solvent system (e.g., use a 10:1 dioxane/H₂O ratio instead of 4:1).
Reaction stalls, and both starting material and protodeboronated byproduct are present.Catalyst deactivation or slow transmetalation allows decomposition to dominate.1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).2. Switch to a more active ligand (e.g., a biarylphosphine like SPhos or XPhos).3. Degas solvents thoroughly to remove oxygen, which can degrade phosphine ligands.
Protodeboronation is rapid even under mild conditions.The substrate is inherently unstable under the required basic conditions.1. Convert the boronic acid to a MIDA boronate ester and use it in the coupling reaction.2. Add the boronic acid slowly via syringe pump to keep its instantaneous concentration low.

Section 2: Boroxine Formation (Anhydride Formation)

Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines. While boroxines are often competent coupling partners, their formation affects the stoichiometry and solubility of the boron reagent.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and how does it form? A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the trimeric anhydride of a boronic acid, formed by the removal of three molecules of water from three molecules of boronic acid. This is a reversible, equilibrium-driven process.[1]

Q2: Does the formation of boroxine inhibit the catalytic reaction? A2: Not necessarily. Boroxines are often used as surrogates for boronic acids in coupling reactions.[4] Under the basic, aqueous conditions of a typical Suzuki-Miyaura reaction, the boroxine is expected to hydrolyze back to the active boronic acid monomer. However, if you are using rigorously anhydrous conditions, the boroxine may be the dominant species.

Q3: How can I control the boronic acid/boroxine equilibrium? A3: The equilibrium is controlled by the presence of water. Storing this compound under dry conditions or heating it in an anhydrous solvent will favor boroxine formation.[1] Adding water will shift the equilibrium back toward the boronic acid. For consistency, it is often recommended to use boronic acids that have been stored in a desiccator.

Visualization of Boroxine-Boronic Acid Equilibrium

Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine Corresponding Boroxine BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water 3 x H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine.

Section 3: Oxidation to Phenol

Another potential side reaction is the oxidation of the boronic acid to the corresponding phenol, 3-(t-butylthio)phenol. This is particularly relevant in copper-catalyzed reactions like the Chan-Lam coupling but can also occur in palladium-catalyzed systems if oxidizing species are present.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does oxidation of the boronic acid occur? A1: Oxidation is most common in reactions that use an oxidant, such as the Chan-Lam coupling which often uses atmospheric oxygen.[5] It can also be promoted by reactive oxygen species or certain metal catalysts at elevated temperatures. Phenylboronic acids can be oxidized by species like hydrogen peroxide to yield a phenol and boric acid.

Q2: Is the thioether group susceptible to oxidation? A2: Yes, thioethers can be oxidized to sulfoxides and sulfones under certain conditions. While the boronic acid moiety is typically more reactive towards oxidation in the context of coupling reactions, harsh oxidative conditions could potentially affect the t-butylthio group as well.

Q3: How can I prevent the oxidation of my boronic acid? A3:

  • Inert Atmosphere: For palladium-catalyzed reactions like Suzuki-Miyaura, rigorously excluding oxygen by working under an inert atmosphere (e.g., Argon or Nitrogen) is critical.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of Oxidants: In Chan-Lam couplings, where an oxidant is required, careful optimization of the reaction time and catalyst loading can help favor the desired C-N or C-O bond formation over boronic acid oxidation.

General Catalytic Pathways and Competing Side Reactions

Catalytic_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar Transmetal Transmetalation Transmetal->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal BoronicAcid 3-(t-butylthio)phenyl- boronic acid Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H⁺ (from H₂O, etc.) Oxidation Oxidation BoronicAcid->Oxidation + [O] Thioanisole t-Butyl Phenyl Sulfide Protodeboronation->Thioanisole Phenol 3-(t-butylthio)phenol Oxidation->Phenol Troubleshooting_Workflow Start Low Yield in Coupling Reaction CheckSM Analyze Crude Reaction: Starting Materials (SM) Consumed? Start->CheckSM CheckSideProducts Analyze Crude Reaction: Major Side Products Present? CheckSM->CheckSideProducts Yes NoConsumption Mainly Unreacted SM CheckSM->NoConsumption No Protodeboronation Protodeboronation Product (t-Butyl Phenyl Sulfide) CheckSideProducts->Protodeboronation Yes, Protodeboronation Homocoupling Homocoupling or Other Byproducts CheckSideProducts->Homocoupling Yes, Other NoSideProducts No Clear Side Products, Just Low Mass Balance CheckSideProducts->NoSideProducts No Action_Catalyst Issue with Catalyst Activity 1. Use fresh catalyst/ligand. 2. Increase temperature moderately. 3. Screen different ligands (e.g., XPhos). 4. Ensure rigorous inert atmosphere. NoConsumption->Action_Catalyst Action_Proto Optimize to Reduce Protodeboronation 1. Use milder base (K₃PO₄, CsF). 2. Lower reaction temperature. 3. Minimize water content. 4. Use MIDA boronate ester. Protodeboronation->Action_Proto Action_Other Optimize for Selectivity 1. Lower catalyst loading. 2. Check purity of reagents. 3. Screen different solvent systems. Homocoupling->Action_Other Action_Workup Review Workup & Purification 1. Check for product loss during extraction. 2. Ensure product is not lost on silica gel. 3. Check solubility issues. NoSideProducts->Action_Workup

References

Technical Support Center: Purification of Products from 3-(t-Butylthio)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(t-butylthio)phenylboronic acid. The focus is on the purification of products from common reactions, such as the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions using this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound and the coupling partner (e.g., an aryl halide).

  • Reaction Byproducts:

    • Homocoupled Product: Biphenyl derivatives formed from the coupling of two molecules of this compound. This is often a result of the presence of oxygen.[1]

    • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in t-butyl phenyl sulfide. This is a common side reaction for boronic acids, often accelerated by strong bases and the presence of water.[1]

  • Catalyst Residues: Residual palladium catalyst and ligands.

  • Boronic Acid-Related Impurities: Boronic acid anhydrides (boroxines) and other degradation products of the starting boronic acid.

Q2: Is the t-butylthio group stable under typical Suzuki-Miyaura coupling conditions?

A2: Yes, the t-butylthioether group is generally stable under the basic and thermal conditions of Suzuki-Miyaura reactions.[2] Unlike free thiols, which can poison the palladium catalyst, thioethers are well-tolerated.[3][4] Deprotection of the t-butyl group is not a common side reaction under these conditions.

Q3: Can the sulfur atom in the t-butylthio group interfere with the palladium catalyst?

A3: While thioethers are generally compatible with Suzuki-Miyaura coupling, there is a possibility of the sulfur atom coordinating to the palladium center. This can sometimes lead to catalyst inhibition or deactivation, although it is less of an issue than with unprotected thiols.[3] The use of bulky phosphine ligands can often mitigate this potential issue.

Q4: What are the recommended general purification strategies for the biaryl products obtained from these reactions?

A4: A combination of techniques is often most effective:

  • Aqueous Workup: An initial aqueous workup can help remove inorganic salts and water-soluble impurities. An acidic wash can help remove some boronic acid residues, while a basic wash can help remove unreacted boronic acid as its boronate salt.

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts.[5] Both normal-phase (silica gel) and reversed-phase chromatography can be employed.

  • Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity.[6]

  • Extraction with Diethanolamine: To remove unreacted boronic acid, an extraction with a solution of diethanolamine can be performed. The diethanolamine forms a stable adduct with the boronic acid, which can then be separated.

Troubleshooting Guides

Problem 1: Difficulty in removing unreacted this compound from the final product.

Possible Causes & Solutions:

CauseRecommended Solution
Co-elution during column chromatography 1. Modify the solvent system: Introduce a more polar solvent like methanol or a small amount of acetic acid to the eluent to improve the separation of the polar boronic acid from the less polar product. 2. Switch stationary phase: If using silica gel, consider using alumina, which can offer different selectivity. 3. Use a boronic acid scavenger: Pass the crude product through a boronic acid scavenger resin.
Ineffective aqueous extraction 1. Basic wash: Perform an extraction with an aqueous base (e.g., 1M NaOH) to convert the boronic acid to its more water-soluble boronate salt. 2. Diethanolamine extraction: Shake the organic solution of the crude product with an aqueous solution of diethanolamine to form a water-soluble adduct with the boronic acid.
Product is also acidic or basic If the desired product has acidic or basic functionality, pH adjustments during extraction must be carefully controlled to avoid loss of product into the aqueous layer.
Problem 2: Presence of significant amounts of homocoupled byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Oxygen in the reaction mixture 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1] 2. Maintain a positive pressure of inert gas throughout the reaction.
High catalyst loading or prolonged reaction time 1. Optimize catalyst loading: Use the lowest effective concentration of the palladium catalyst. 2. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to minimize side reactions.
Inefficient transmetalation Ensure the base is of good quality and is sufficiently basic to promote efficient transmetalation, which can outcompete the homocoupling pathway.
Problem 3: Significant protodeboronation of this compound is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of water 1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use.
Use of a strong aqueous base 1. Switch to a milder base: Consider using potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH). 2. Use anhydrous conditions with a base like potassium phosphate (K₃PO₄).
Elevated reaction temperature Optimize the reaction temperature to the lowest effective level that promotes the desired coupling without significant protodeboronation.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1M HCl to remove basic impurities.

    • Saturated aqueous NaHCO₃ to neutralize any remaining acid and remove some boronic acid.

    • Brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[5]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the column: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the column: Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[7]

Visualizations

Purification_Workflow General Purification Workflow for Suzuki Coupling Products start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) start->workup concentrate1 Concentrate Organic Layer workup->concentrate1 chromatography Silica Gel Column Chromatography concentrate1->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions concentrate2 Combine Pure Fractions & Concentrate fractions->concentrate2 recrystallization Recrystallization (optional) concentrate2->recrystallization end Pure Biaryl Product concentrate2->end If product is an oil or recrystallization is not required recrystallization->end

Caption: A typical workflow for the purification of biaryl products.

Troubleshooting_Tree Troubleshooting Impurity Removal start Impure Product After Initial Purification impurity_id Identify Major Impurity (e.g., by NMR, LC-MS) start->impurity_id boronic_acid Unreacted Boronic Acid impurity_id->boronic_acid If Boronic Acid homocoupling Homocoupled Byproduct impurity_id->homocoupling If Homocoupled protodeboronation Protodeboronation Product impurity_id->protodeboronation If Protodeboronation sol_ba1 Basic Aqueous Wash (e.g., 1M NaOH) boronic_acid->sol_ba1 sol_ba2 Diethanolamine Extraction boronic_acid->sol_ba2 sol_ba3 Optimize Chromatography (e.g., add MeOH/AcOH) boronic_acid->sol_ba3 sol_hc1 Optimize Chromatography (Different Solvent System/Stationary Phase) homocoupling->sol_hc1 sol_hc2 Recrystallization homocoupling->sol_hc2 sol_pd1 Optimize Chromatography protodeboronation->sol_pd1

Caption: Decision tree for troubleshooting common impurity issues.

References

Technical Support Center: Improving the Oxidative Stability of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the oxidative stability of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which my boronic acid can degrade?

A1: Boronic acids are susceptible to several degradation pathways, primarily:

  • Oxidative Deboronation: This is a significant issue, especially in biological contexts or when exposed to air over extended periods. Reactive oxygen species (ROS) can attack the electron-deficient boron atom, leading to the cleavage of the carbon-boron bond and formation of an alcohol and boric acid.[1][2][3] This process is generally irreversible.

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][3][4] It can be catalyzed by acidic or basic conditions and is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered boronic acids.[5][6]

  • Boroxine Formation: Three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine. This is a reversible equilibrium process that can be influenced by the presence or absence of water. While boroxine formation can protect the boronic acid from other degradation pathways, it can also affect its solubility and reactivity in subsequent reactions.

Q2: I'm observing significant decomposition of my boronic acid during my Suzuki-Miyaura coupling. What are the likely causes and how can I mitigate this?

A2: Decomposition during Suzuki-Miyaura coupling is a common problem, often due to protodeboronation or oxidation. Here are some troubleshooting steps:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the boronic acid and decomposition of the palladium catalyst.[5][6] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Reaction Temperature: Higher temperatures can increase the rate of decomposition. If possible, try running the reaction at a lower temperature.

  • "Slow-Release" Strategy: Instead of using the free boronic acid, consider a protected form that slowly releases the active boronic acid in situ. This keeps the concentration of the unstable boronic acid low, minimizing decomposition. N-methyliminodiacetic acid (MIDA) boronates are excellent for this purpose.[7][8][9]

Q3: My boronic acid seems to have poor benchtop stability. How can I improve its shelf-life?

A3: Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are known to be unstable on the benchtop.[8][9] To improve their stability for storage, consider the following:

  • Conversion to a Boronate Ester: Converting the boronic acid to a more stable boronate ester is a highly effective strategy. MIDA boronates are exceptionally stable and can be stored for extended periods under air without significant decomposition.[7][8] Diethanolamine adducts also form air and water-stable crystalline solids.[10][11]

  • Proper Storage Conditions: If using the free boronic acid, store it as a dry solid in a desiccator under an inert atmosphere (e.g., nitrogen) and refrigerated to minimize degradation.[1] Avoid exposure to moisture and air.

Q4: How can I monitor the degradation of my boronic acid during an experiment?

A4: Several analytical techniques can be used to monitor the stability of your boronic acid:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact boronic acid from its degradation products, allowing for quantification of its decomposition over time.[1][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the boronic acid and the appearance of new signals from degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[1][12]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity for separating and identifying both the parent boronic acid and its degradation products.[12][14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield in Suzuki-Miyaura coupling 1. Boronic acid degradation (protodeboronation/oxidation).[5][6] 2. Inactive catalyst.[5][6] 3. Presence of oxygen.[5][6] 4. Inappropriate base or solvent.[5][6]1. Use a protected boronic acid (MIDA ester or diethanolamine adduct) for slow release.[7][8][9] 2. Use a fresh, air-stable precatalyst. 3. Degas solvents and run the reaction under an inert atmosphere.[5][6] 4. Screen milder bases (e.g., KF, K₂CO₃) and ensure appropriate solvent choice.[6]
Boronic acid is insoluble or gives inconsistent results Formation of boroxine (cyclic trimer).Add a small amount of water to the reaction mixture to shift the equilibrium back to the free boronic acid. If purifying, recrystallization from an aqueous solvent system can hydrolyze the boroxine.
Significant protodeboronation observed by LC-MS or NMR 1. Strong basic conditions.[6] 2. High reaction temperature. 3. Presence of water in some cases.1. Switch to a weaker, non-aqueous base. 2. Lower the reaction temperature. 3. Use anhydrous conditions if appropriate for the specific boronic acid.
On-column degradation during HPLC analysis Hydrolysis of the boronic acid on the silica-based column.[12][13]1. Use a column with end-capping to minimize free silanols. 2. Use a faster gradient to reduce the analyte's residence time on the column.[12] 3. Dissolve the sample in an aprotic solvent (e.g., acetonitrile) before injection.[12]

Quantitative Data on Stability

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates

This table summarizes the percentage of the boronic acid or its corresponding MIDA boronate remaining after storage on the benchtop under air.

EntryBoronic Acid / MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Furan58%>95%
22-Benzofuran65%>95%
32-Thiophene62%>95%
4(E)-prop-1-en-1-yl45%>95%
5Cyclopropyl70%>95%

Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[7]

Table 2: pH-Rate Profiles for Protodeboronation of Selected Aryl Boronic Acids

This table provides a qualitative summary of the pH ranges where the rate of protodeboronation is most significant for different classes of aryl boronic acids.

Boronic Acid TypepH Range of Highest InstabilityRelative Rate of Protodeboronation
Simple Aryl Boronic AcidsAcidic (pH < 2) and Basic (pH > 10)Slow to Moderate
2-Pyridyl Boronic AcidNeutral (pH ~7)Rapid
Polyfluorinated PhenylsBasic (pH > 13)Very Rapid

Data adapted from research on protodeboronation kinetics.[4][15]

Experimental Protocols

Protocol 1: Preparation of an Air-Stable MIDA Boronate

This protocol describes the conversion of a boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate, a highly stable derivative.

Materials:

  • Boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial with a stirrer bar

  • Heating apparatus (e.g., microwave reactor or conventional heating block)

Procedure:

  • In a reaction vial, dissolve the boronic acid (1.0 eq) and MIDA (1.0 eq) in anhydrous DMF.[16]

  • Seal the vial and heat the mixture to 160 °C for 10 minutes.[16]

  • After heating, cool the reaction mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • The resulting MIDA boronate is often a crystalline solid and can be used without further purification or purified by recrystallization or chromatography.

Protocol 2: Protection of Boronic Acids with Diethanolamine

This protocol details the formation of a stable diethanolamine adduct from a boronic acid.

Materials:

  • Boronic acid

  • Diethanolamine (DEA)

  • Dichloromethane (DCM) or ether

  • Stir bar and flask

Procedure:

  • Dissolve the boronic acid (1.0 eq) in DCM or ether in a flask equipped with a stir bar.[5][10][17]

  • Add diethanolamine (1.0-1.1 eq) dropwise while stirring at room temperature.[5][10][17]

  • A white precipitate will typically form within minutes. Continue stirring for 15-30 minutes to ensure complete reaction.[5][10][17]

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (DCM or ether) and dry under vacuum.[5][10]

  • The resulting diethanolamine adduct is a stable solid that can be used directly in reactions like Suzuki-Miyaura coupling.

Visual Guides

G cluster_degradation Boronic Acid Degradation Pathways BA Boronic Acid (R-B(OH)₂) Ox Oxidative Deboronation BA->Ox [O₂] or ROS Proto Protodeboronation BA->Proto H⁺ or OH⁻ Boro Boroxine Formation (Reversible) BA->Boro - H₂O Prod_Ox Alcohol (R-OH) + Boric Acid Ox->Prod_Ox Prod_Proto Arene/Alkane (R-H) Proto->Prod_Proto Boro->BA + H₂O Prod_Boro Boroxine ((RBO)₃) Boro->Prod_Boro

Caption: Major degradation pathways of boronic acids.

G cluster_workflow General Workflow for Boronic Acid Stabilization Start Unstable Boronic Acid Protect Protection Reaction (e.g., with MIDA or DEA) Start->Protect Stable Stable Boronate Ester (e.g., MIDA ester, DEA adduct) Protect->Stable Store Storage / Purification Stable->Store Reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Stable->Reaction Release In situ Slow Release of Boronic Acid Reaction->Release Product Desired Product Release->Product

Caption: Workflow for stabilizing boronic acids.

G cluster_troubleshooting Troubleshooting Logic for Failed Suzuki Coupling Start Low/No Yield in Suzuki Coupling Check_Reagents Check Reagent Stability (Boronic Acid, Catalyst) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Atmosphere, Base, Temp) Start->Check_Conditions Degraded Boronic Acid Degraded? Check_Reagents->Degraded Inert Inert Atmosphere? Check_Conditions->Inert Optimize Optimize Base/Temp Check_Conditions->Optimize Protect Use Protected Boronic Acid (MIDA Ester) Degraded->Protect Yes Degas Degas Solvents Inert->Degas No Success Improved Yield Optimize->Success Protect->Success Degas->Success

Caption: Troubleshooting a failed Suzuki coupling.

References

troubleshooting protodeboronation of 3-(T-Butylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 3-(t-Butylthio)phenylboronic acid in synthetic applications, particularly in metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this side reaction consumes the starting material to produce t-Butylthiobenzene, thereby reducing the yield of your desired coupled product. This process is a common decomposition pathway for many arylboronic acids, especially under the conditions required for reactions like the Suzuki-Miyaura coupling.[1]

Q2: What are the primary experimental factors that promote protodeboronation?

A: Several factors can accelerate the rate of protodeboronation. The most critical are:

  • High pH (Basic Conditions): The reaction is frequently catalyzed by base.[1][3] Many cross-coupling reactions are performed in basic media, which can create a conflict between desired reactivity and substrate stability.[2][3]

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation relative to the desired productive reaction.[2][4][5]

  • Aqueous Media: The presence of a proton source, most commonly water, is a prerequisite for the reaction to occur.[2][4][5]

  • Inefficient Catalysis: If the primary cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[4]

Q3: How does the t-Butylthio substituent influence the stability of the phenylboronic acid?

A: The electronic nature of substituents on the phenyl ring plays a role in the rate of protodeboronation. While strongly electron-withdrawing groups are known to enhance this side reaction, the t-Butylthio group is not strongly deactivating. Its effect is more nuanced, but like many substituted arylboronic acids, this compound can still be susceptible to decomposition. Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired product.

Q4: When should I consider converting my boronic acid to a more stable surrogate like a pinacol or MIDA ester?

A: You should consider using a more stable surrogate if you consistently observe significant protodeboronation despite optimizing reaction conditions (e.g., base, temperature, solvent). Boronic esters, such as those formed with pinacol or N-methyliminodiacetic acid (MIDA), are generally more stable than the free boronic acid.[6][7] These surrogates act as a "slow-release" form of the boronic acid under reaction conditions, which keeps the concentration of the more reactive free acid low at any given time, minimizing the rate of protodeboronation.[1][8]

Troubleshooting Guide

Problem: I am observing a low yield of my desired cross-coupled product, with significant formation of t-Butylthiobenzene as a byproduct.

This is a classic indication that the rate of protodeboronation is competing with or exceeding the rate of your desired cross-coupling reaction. The following workflow can help you diagnose and resolve the issue.

G start Low Yield & High Protodeboronation q_base What base are you using? start->q_base a_strong_base Strong Base (e.g., NaOH, KOH) q_base->a_strong_base Strong q_temp Is the reaction temperature high (>80°C)? q_base->q_temp Mild s_mild_base Solution: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) a_strong_base->s_mild_base end_node Problem Resolved s_mild_base->end_node a_high_temp Yes q_temp->a_high_temp q_solvent Are you using an aqueous solvent system? q_temp->q_solvent No s_low_temp Solution: Lower the temperature (start at 60°C and monitor) a_high_temp->s_low_temp s_low_temp->end_node a_aqueous Yes q_solvent->a_aqueous q_catalyst Is the desired reaction sluggish? q_solvent->q_catalyst No s_anhydrous Solution: Use anhydrous solvents and dried glassware a_aqueous->s_anhydrous s_anhydrous->end_node a_slow_rxn Yes q_catalyst->a_slow_rxn q_catalyst->end_node No s_catalyst Solution: Optimize catalyst system (screen ligands, increase loading) a_slow_rxn->s_catalyst s_catalyst->end_node

Caption: Troubleshooting workflow for addressing protodeboronation.

Data Presentation

The following tables summarize qualitative trends for minimizing protodeboronation based on common experimental parameters.

Table 1: Effect of Base Selection on Protodeboronation

Base CategoryExamplesRelative Rate of ProtodeboronationRecommendation
StrongNaOH, KOH, NaOtBuHighAvoid unless absolutely necessary for the desired reaction.[4]
MildK₂CO₃, Cs₂CO₃ModerateA good starting point for balancing reactivity and stability.[4][5]
WeakerK₃PO₄, CsFLowOften the best choice for minimizing protodeboronation.[4][5][9]

Table 2: Comparison of Boronic Acid Surrogates for Stability

Boron ReagentGeneral StabilityUse Case
Boronic AcidLowest; susceptible to decomposition.Works for robust systems or when reaction is very fast.
Pinacol EsterGood; more stable than the free acid.[7]A common and effective strategy for improving stability.[7]
MIDA EsterVery High; air and chromatographically stable.Excellent for sensitive substrates or when a very slow release of the boronic acid is needed.[1][10]
Potassium OrganotrifluoroborateHigh; acts as a protected form of the boronic acid.[8]Effective "slow-release" strategy that minimizes boronic acid concentration.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for coupling this compound while minimizing decomposition.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a mild anhydrous base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂/SPhos precatalyst, 2 mol%), and a stir bar.

  • Assembly: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Boronic Acid Addition: Add the this compound (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the t-Butylthiobenzene byproduct.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware p2 Add Aryl Halide, Base, Catalyst p1->p2 p3 Evacuate & Backfill with Inert Gas (3x) p2->p3 r1 Add Anhydrous, Degassed Solvent p3->r1 r2 Add Boronic Acid r1->r2 r3 Heat to 60-80°C with Vigorous Stirring r2->r3 r4 Monitor Reaction (TLC, LC-MS) r3->r4 w1 Cool to RT & Quench r4->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify via Chromatography w3->w4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Preparation of this compound MIDA ester

This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester, which can then be used in cross-coupling reactions.[5]

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a mixture of Toluene and DMSO (e.g., 10:1 ratio).

  • Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The product often precipitates from the toluene upon cooling.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum.

  • Usage: The resulting MIDA boronate is typically a stable, crystalline solid that can be stored and used directly in subsequent cross-coupling reactions as described in Protocol 1.

Visualizing the Competing Pathways

G start 3-(t-BuS)C₆H₄B(OH)₂ + Ar-X suzuki_path Suzuki-Miyaura Coupling start->suzuki_path Desired Pathway proto_path Protodeboronation start->proto_path Undesired Pathway product Desired Product 3-(t-BuS)C₆H₄-Ar suzuki_path->product conditions1 [Pd] Catalyst, Base, Heat suzuki_path->conditions1 byproduct Byproduct 3-(t-BuS)C₆H₅ proto_path->byproduct conditions2 H⁺ Source (e.g., H₂O), Base/Acid, Heat proto_path->conditions2

References

Technical Support Center: 3-(t-Butylthio)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during cross-coupling reactions with 3-(t-Butylthio)phenylboronic acid. The presence of a thioether moiety in this substrate presents a known risk of catalyst poisoning, which can lead to low yields or reaction failure.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during coupling reactions with this compound.

Question 1: My Suzuki-Miyaura reaction is giving a low to no yield. What are the primary causes?

Answer:

Low or no yield in Suzuki-Miyaura couplings involving this compound is most commonly attributed to palladium catalyst poisoning by the sulfur atom in the thioether group.[1] Sulfur can strongly adsorb to the surface of the palladium catalyst, blocking the active sites required for the catalytic cycle to proceed.[1] This strong interaction can lead to a significant decrease in catalytic activity or complete deactivation of the catalyst.[1]

Other potential causes include:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in protecting the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not be effective in preventing catalyst deactivation by the sulfur atom.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. This can be hindered by the choice of base, solvent, or the presence of water.

  • Poor Solubility: Low solubility of reactants in the chosen solvent can significantly impede the reaction rate.

  • Side Reactions: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a significant side reaction, especially under harsh conditions.

Question 2: How can I mitigate catalyst poisoning when using this compound?

Answer:

Several strategies can be employed to overcome catalyst poisoning by the thioether group:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, reducing its interaction with the sulfur atom, and their electron-donating properties can enhance the rate of reductive elimination. Examples of effective ligands include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).

  • Slow Addition of the Boronic Acid: Instead of adding all the this compound at the beginning of the reaction, a slow addition over several hours using a syringe pump can be beneficial. This "slow-release" strategy maintains a low concentration of the poisoning agent in the reaction mixture at any given time, allowing the catalytic cycle to proceed more efficiently.

  • Choice of Palladium Precatalyst: Using a pre-formed, well-defined palladium(0) source or a highly active precatalyst can be advantageous. Pd(II) sources require in-situ reduction, which can be less efficient in the presence of a catalyst poison.

  • Reaction Conditions Optimization:

    • Base: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.

    • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used. Anhydrous conditions can sometimes be beneficial in minimizing protodeboronation.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. It is crucial to find the optimal temperature for your specific system.

Question 3: My reaction starts but then stalls, leaving unreacted starting material. What is happening and how can I fix it?

Answer:

This is a classic sign of progressive catalyst deactivation . The catalyst is initially active, but it is gradually poisoned by the this compound as the reaction proceeds.

Solutions:

  • Implement the slow addition strategy for the boronic acid as described in the previous answer. This is often the most effective solution for this problem.

  • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the gradual deactivation and drive the reaction to completion.

  • Use a More Robust Catalyst System: Switching to a more poison-resistant catalyst, often involving a bulkier and more electron-rich ligand, can prevent premature stalling of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium catalyst poisoning by sulfur compounds?

A1: The primary mechanism is the formation of strong chemical bonds between the sulfur atom and the palladium metal center, a process known as chemisorption.[1] This blocks the active sites on the catalyst surface where the reactants would normally bind, thus inhibiting or completely stopping the catalytic cycle.[1] In some cases, stable and catalytically inactive palladium sulfide (PdS) complexes can form.

Q2: Are all sulfur-containing functional groups equally problematic?

A2: No, the extent of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly detrimental due to the high affinity of the sulfur atom for palladium. Thioethers, like the one in this compound, are also known catalyst poisons, though the effect can be less severe than with free thiols. Sulfones and sulfoxides may have a lesser, but still significant, impact on catalyst activity.

Q3: Can a catalyst poisoned by a sulfur-containing boronic acid be regenerated?

A3: In some instances, particularly with heterogeneous catalysts, regeneration is possible through oxidative treatments. Methods such as heating in air or treatment with oxidizing agents have been shown to restore some catalytic activity. However, complete regeneration can be challenging, and for homogeneous catalysts used in solution, regeneration is generally not practical.

Q4: Should I protect the thioether group before the coupling reaction?

A4: While protecting a free thiol group is crucial, protecting a thioether is generally not necessary and can add unnecessary steps to the synthesis. The mitigation strategies discussed in the troubleshooting guide, such as ligand selection and slow addition, are typically sufficient to achieve successful coupling with thioether-containing substrates.

Data Presentation

Catalyst SystemAryl HalideCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazole5DMEK₂CO₃801865[2]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazole5DME/H₂OK₂CO₃801885[2]
Pd₂(dba)₃ / XPhos4-Chlorotoluene2Dioxane/H₂OK₃PO₄1001293
Pd(OAc)₂ / SPhos2-Bromopyridine3Toluene/H₂OK₃PO₄1101688

Note: The data for Pd₂(dba)₃ / XPhos and Pd(OAc)₂ / SPhos are representative conditions for similar challenging Suzuki couplings and are provided as a general guideline.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Ligand (if required, e.g., XPhos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, palladium catalyst, ligand (if used), and base.

  • In a separate flask, dissolve the this compound in the degassed solvent mixture.

  • Add the boronic acid solution to the Schlenk flask containing the other reagents.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalyst Palladium Catalyst Surface Active_Site Pd Active Site Poisoned_Site Poisoned Pd Site (Inactive) Substrate This compound (Reactant) Substrate->Active_Site Normal Catalytic Cycle Substrate->Poisoned_Site Sulfur Binding (Poisoning)

Caption: Mechanism of palladium catalyst poisoning by this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the Catalyst/Ligand System Appropriate for Thioethers? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand No Check_Addition Is the Boronic Acid Added Slowly? Check_Conditions->Check_Addition Yes Optimize_Conditions Screen Bases (K3PO4, Cs2CO3) and Solvents Check_Conditions->Optimize_Conditions No Slow_Addition Implement Slow Addition of Boronic Acid Check_Addition->Slow_Addition No Success Improved Yield Check_Addition->Success Yes Optimize_Ligand->Check_Conditions Optimize_Conditions->Check_Addition Slow_Addition->Success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Poisoning Catalyst Poisoning by Sulfur Pd0->Poisoning PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII->Poisoning PdII_Ar R¹-Pd(II)L₂-R² Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura catalytic cycle and the point of catalyst poisoning.

References

Technical Support Center: Suzuki Reactions of 3-(t-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-(t-butylthio)phenylboronic acid, with a specific focus on the effects of water.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?

A1: Water can play several beneficial roles in Suzuki-Miyaura reactions. It can act as a solvent or co-solvent, often leading to faster reaction rates.[1] Many modern Suzuki protocols are designed to be performed in aqueous conditions, which are considered more environmentally friendly ("greener") than those requiring strictly anhydrous organic solvents.[2] Water is also crucial for dissolving inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are essential for the activation of the boronic acid for transmetalation. Furthermore, boronic acids can exist as cyclic anhydrides (boroxines), and water facilitates the hydrolysis of these anhydrides back to the active monomeric boronic acid form.

Q2: Is this compound compatible with aqueous Suzuki reaction conditions?

A2: While specific studies on the aqueous Suzuki reactions of this compound are not extensively documented in the reviewed literature, related sulfur-containing heterocyclic substrates have been successfully coupled in aqueous media.[1] The t-butylthio group is generally stable and should be compatible with a range of aqueous Suzuki-Miyaura reaction conditions. However, the sulfur atom can potentially interact with the palladium catalyst.

Q3: Can the thioether group in this compound poison the palladium catalyst?

A3: Thioethers and other sulfur-containing compounds have the potential to act as catalyst poisons for palladium by coordinating to the metal center and deactivating it.[3] However, the extent of this inhibition can be highly dependent on the specific ligand, catalyst, and reaction conditions used. In some cases, catalyst poisoning can be overcome by using higher catalyst loadings or specific ligands that are less susceptible to sulfur poisoning. Microwave irradiation has also been reported to overcome the poisoning effect of sulfur in some Suzuki reactions.[3]

Q4: What are the common side reactions to be aware of when using water in Suzuki reactions with this substrate?

A4: A common side reaction in Suzuki couplings, which can be influenced by the presence of water, is protodeboronation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by high temperatures and strong bases in aqueous media. For base-sensitive substrates, using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) is advisable. Homocoupling of the boronic acid to form a symmetrical biaryl is another possible side reaction.

Q5: Should I use anhydrous or aqueous conditions for my Suzuki reaction with this compound?

A5: The choice between anhydrous and aqueous conditions depends on several factors, including the stability of your substrates and the specific transformation you are trying to achieve. Aqueous conditions are often more convenient and can lead to faster reactions. However, if you are experiencing significant protodeboronation, switching to anhydrous conditions with a suitable organic-soluble base may be beneficial.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Catalyst Inactivity/Poisoning The thioether group may be inhibiting the palladium catalyst. Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Consider using a more robust catalyst system, such as a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Insufficient Water If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize the interface between the two phases. In some cases, boronic acid anhydrides may not be fully hydrolyzed to the active form; a sufficient amount of water is necessary.
Protodeboronation of Boronic Acid This is a common side reaction, especially with elevated temperatures and strong bases. Switch to a milder base (e.g., K₂CO₃ or KF instead of NaOH or K₃PO₄). Lower the reaction temperature and monitor the reaction over a longer period. Consider using anhydrous conditions if the problem persists.
Improperly Degassed Reaction Mixture Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
Issue 2: Significant Formation of Byproducts (e.g., Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Step
Protodeboronation As mentioned above, this is often caused by harsh basic conditions and high temperatures in the presence of water. Use a milder base and lower the reaction temperature.
Homocoupling of Boronic Acid This can be caused by the presence of oxygen or an issue with the catalyst activation. Ensure the reaction is thoroughly deoxygenated. Using a pre-catalyst that efficiently generates the active Pd(0) species can also minimize this side reaction.
Dehalogenation of Aryl Halide If you observe the corresponding arene from your aryl halide starting material, this indicates a dehalogenation side reaction. This can sometimes be suppressed by changing the ligand or solvent system.

Data Presentation

The following table presents hypothetical data to illustrate the potential effect of water content on the yield of a Suzuki reaction between this compound and 4-bromoanisole. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this specific substrate.

Entry Solvent System (v/v) Water (%) Base (equiv.) Temperature (°C) Time (h) Yield (%)
1Toluene0K₃PO₄ (2.0)1001245
2Toluene / H₂O (9:1)10K₃PO₄ (2.0)100675
3Toluene / H₂O (1:1)50K₃PO₄ (2.0)100488
4Dioxane / H₂O (4:1)20K₂CO₃ (2.0)90892
5H₂O only100K₂CO₃ (2.0)90685

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling in a Biphasic Toluene/Water System

This protocol is a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene, degassed

  • Deionized Water, degassed

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add degassed toluene and degassed deionized water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling in an Aqueous Ethanol System

This "greener" protocol uses a water-ethanol mixture as the solvent.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Ethanol

  • Deionized Water

Procedure:

  • In a reaction vessel, combine this compound, the aryl bromide, and potassium carbonate.

  • Add ethanol and deionized water in a 1:1 ratio.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • In a separate vial, pre-mix the Palladium(II) Acetate and triphenylphosphine in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, add water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reagents Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Add Catalyst & Solvents Add Catalyst & Solvents Inert Atmosphere->Add Catalyst & Solvents Heat & Stir Heat & Stir Add Catalyst & Solvents->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Upon Completion Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Guide Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Catalyst Check Catalyst Low/No Yield->Check Catalyst Potential Catalyst Issue Check Degassing Check Degassing Low/No Yield->Check Degassing Homocoupling Observed Check Base/Water Check Base/Water Low/No Yield->Check Base/Water Protodeboronation Observed Increase Loading/Change Catalyst Increase Loading/Change Catalyst Check Catalyst->Increase Loading/Change Catalyst Degas Solvents Thoroughly Degas Solvents Thoroughly Check Degassing->Degas Solvents Thoroughly Use Milder Base / Optimize Water Content Use Milder Base / Optimize Water Content Check Base/Water->Use Milder Base / Optimize Water Content Success Success Increase Loading/Change Catalyst->Success Degas Solvents Thoroughly->Success Use Milder Base / Optimize Water Content->Success

Caption: Troubleshooting decision tree for low yield in Suzuki reactions.

Water_Effect cluster_positive cluster_negative Water Water Positive_Effects Positive Effects Water->Positive_Effects Negative_Effects Negative Effects Water->Negative_Effects Solubilizes Base Solubilizes Base Positive_Effects->Solubilizes Base Hydrolyzes Boroxine Hydrolyzes Boroxine Positive_Effects->Hydrolyzes Boroxine Accelerates Transmetalation Accelerates Transmetalation Positive_Effects->Accelerates Transmetalation Promotes Protodeboronation Promotes Protodeboronation Negative_Effects->Promotes Protodeboronation Can Hydrolyze Sensitive Groups Can Hydrolyze Sensitive Groups Negative_Effects->Can Hydrolyze Sensitive Groups

Caption: Dual role of water in Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Scaling Up Reactions with 3-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective scale-up of chemical reactions involving 3-(tert-butylthio)phenylboronic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory and pilot-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 3-(tert-butylthio)phenylboronic acid?

A1: 3-(tert-Butylthio)phenylboronic acid is susceptible to moisture and air, which can lead to degradation.[1] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, refrigeration at 2-8°C is advisable. Always handle the material in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: What are the typical solvents for reactions involving this boronic acid?

A2: Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbon solvents.[2][3] The choice of solvent will be highly dependent on the specific reaction being performed, most commonly a Suzuki-Miyaura coupling, where solvent systems often include a mixture of an organic solvent and an aqueous base solution.

Q3: My reaction is not going to completion. What are some common causes?

A3: Incomplete conversion can be due to several factors. Firstly, ensure the quality of the boronic acid, as degradation can occur during storage. Secondly, the choice of palladium catalyst and ligand is crucial and often substrate-dependent. For sterically hindered substrates, employing bulky, electron-rich phosphine ligands can be beneficial.[4] Lastly, the base used is critical for activating the boronic acid for transmetalation; an inappropriate base can lead to a stalled reaction.

Q4: I am observing significant side product formation. What are the likely culprits?

A4: Two common side reactions with boronic acids are protodeboronation (replacement of the boronic acid group with a hydrogen) and the formation of boroxines (cyclic anhydrides). Protodeboronation can be promoted by excessive water, high temperatures, or a strongly basic medium.[5] Boroxine formation is favored under anhydrous conditions and can affect solubility and reactivity. In many cases, boroxines are still competent coupling partners, but their formation can complicate reaction kinetics.

Q5: How can I effectively purify the product of a large-scale reaction?

A5: For large-scale purification, several methods can be employed. Recrystallization is often a viable and scalable option if a suitable solvent system can be identified.[4] Acid-base extraction can be effective for separating the boronic acid from non-acidic impurities.[6] Another technique involves the derivatization of the boronic acid, for instance, by forming a crystalline adduct with diethanolamine, which can then be isolated and the boronic acid regenerated.[4] Column chromatography on silica gel is also an option, though it may be less practical for very large quantities.

Troubleshooting Guide

This guide addresses specific issues that may arise when scaling up reactions with 3-(tert-butylthio)phenylboronic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Ineffective catalyst system. 2. Deactivated catalyst due to oxygen exposure. 3. Suboptimal base or solvent. 4. Degradation of the boronic acid.1. Screen different palladium catalysts and ligands. Consider bulky, electron-rich ligands for potentially sterically hindered couplings. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. 3. Perform small-scale optimizations to find the most suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system. 4. Use a fresh batch of boronic acid or one that has been stored properly. Consider using a more stable derivative like a pinacol ester or a trifluoroborate salt.
Significant Protodeboronation 1. High reaction temperature. 2. Presence of excess water or other proton sources. 3. Use of a strong base.1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use anhydrous solvents where possible, or carefully control the amount of water in the reaction. 3. Switch to a milder base, such as KF or Cs₂CO₃.[5]
Formation of Homocoupled Byproducts 1. Presence of oxygen in the reaction mixture. 2. High concentration of Pd(II) species.1. Ensure the reaction setup is properly deoxygenated before and during the reaction. 2. Use an efficient Pd(0) catalyst source to minimize the presence of Pd(II).
Inconsistent Reaction Rates or Solubility Issues 1. Formation of boroxine (cyclic anhydride).1. The equilibrium between the boronic acid and its boroxine can sometimes be shifted back towards the acid by the controlled addition of a small amount of water to the reaction mixture.[5]
Difficulty in Removing Palladium Residues 1. Inefficient catalyst removal during workup.1. Employ palladium scavengers after the reaction is complete. 2. Consider filtration through activated carbon or celite. 3. For pharmaceutical applications, more advanced techniques like specific metal scavenging resins may be necessary.

Experimental Protocols

Lab-Scale Suzuki-Miyaura Coupling (1-10 g)

This protocol provides a general procedure for a lab-scale Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • 3-(tert-Butylthio)phenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Three-necked round-bottomed flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon source

Procedure:

  • To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and inert gas inlet, add the aryl halide and 3-(tert-butylthio)phenylboronic acid.

  • Add the base to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Considerations for Pilot-Scale Suzuki-Miyaura Coupling (>1 kg)

Scaling up a Suzuki-Miyaura coupling requires careful consideration of several factors that are less critical at the lab scale.

Parameter Lab-Scale (1-10 g) Pilot-Scale (>1 kg) Considerations for Scale-Up
Reagent Addition All reagents often added at the start.May require controlled addition of one or more reagents to manage exotherms.The heat generated by the reaction may be significant at a larger scale, necessitating slower addition rates and efficient cooling.
Mixing Magnetic stirring is usually sufficient.Mechanical overhead stirring is required to ensure proper mixing in a larger reactor.Inefficient mixing can lead to localized "hot spots" and inconsistent reaction progress.
Temperature Control Oil baths or heating mantles provide adequate control.Jacketed reactors with controlled heating/cooling fluid are essential.Precise temperature control is critical to prevent side reactions and ensure batch-to-batch consistency.
Inert Atmosphere Easily maintained with a balloon or positive pressure.Requires careful purging of the reactor and maintaining a constant inert gas blanket.The larger headspace of a reactor makes it more challenging to exclude oxygen completely.
Work-up and Isolation Simple liquid-liquid extractions in a separatory funnel.Requires larger extraction vessels and may involve centrifugation for phase separation. Filtration of large quantities of solids can be time-consuming.The efficiency of extractions and filtrations can be lower at scale, potentially impacting yield and purity.
Purification Column chromatography is common.Recrystallization or distillation are often preferred for their scalability.Large-scale chromatography is expensive and can be technically challenging.

Visualizations

Experimental_Workflow General Experimental Workflow for Scale-Up cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase reagent_prep Reagent & Solvent Preparation (Drying, Degassing) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup reagent_charge Charge Reagents reactor_setup->reagent_charge reaction_execution Controlled Heating & Mixing reagent_charge->reaction_execution reaction_monitoring Monitor Progress (IPC via HPLC/GC) reaction_execution->reaction_monitoring reaction_monitoring->reaction_execution Continue quench Reaction Quench reaction_monitoring->quench If complete extraction Phase Separation & Extraction quench->extraction isolation Crude Product Isolation (Filtration/Concentration) extraction->isolation purification Purification (Recrystallization/Chromatography) isolation->purification drying Product Drying purification->drying final_product Final Product Analysis drying->final_product

Caption: General workflow for a scale-up project.

Troubleshooting_Flowchart Troubleshooting Low Yield in Suzuki Coupling start Low Yield? check_reagents Reagents OK? (Purity, Age) start->check_reagents check_conditions Reaction Conditions OK? (Temp, Time, Mixing) check_reagents->check_conditions Yes sol_reagents Use fresh, high-purity reagents. Store properly. check_reagents->sol_reagents No check_catalyst Catalyst/Ligand System Appropriate? check_conditions->check_catalyst Yes sol_conditions Optimize temperature, reaction time, and mixing. check_conditions->sol_conditions No side_reactions Significant Side Products Observed? check_catalyst->side_reactions Yes sol_catalyst Screen alternative catalysts and ligands (e.g., bulky phosphines). check_catalyst->sol_catalyst No sol_side_reactions Address specific side reactions (e.g., anhydrous conditions for protodeboronation). side_reactions->sol_side_reactions Yes end_node Re-evaluate Reaction Scope side_reactions->end_node No

Caption: Decision-making flowchart for troubleshooting low yields.

Suzuki_Pathway Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 3-(tert-Butylthio)phenylboronic acid and its structural analogs. Due to the limited availability of public NMR data for 3-(tert-Butylthio)phenylboronic acid, this guide utilizes data from closely related compounds—phenylboronic acid, 4-(tert-butyl)phenylboronic acid, and 3-(methylthio)phenylboronic acid—to provide a predictive and comparative framework. This information is crucial for researchers in organic synthesis and medicinal chemistry for the structural verification and purity assessment of novel phenylboronic acid derivatives.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for phenylboronic acid and its derivatives. These values can serve as a reference for estimating the spectral properties of 3-(tert-Butylthio)phenylboronic acid. The introduction of a tert-butylthio group at the meta position is expected to primarily influence the chemical shifts of the aromatic protons and carbons in its vicinity.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic ProtonsOther ProtonsSolvent
Phenylboronic Acid7.33-7.52 (m, 3H), 7.87-7.99 (m, 2H)8.25 (s, 2H, B(OH)₂)DMSO-d₆
4-(tert-Butyl)phenylboronic Acid7.42-7.54 (m, 2H), 8.17 (d, J=6.6 Hz, 2H)1.38 (s, 9H, t-Bu)CDCl₃[1]
3-(Methylthio)phenylboronic Acid7.20-7.80 (m, 4H)2.51 (s, 3H, SMe)Not Specified

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundAromatic CarbonsOther CarbonsSolvent
Phenylboronic Acid127.8, 130.3, 134.5-DMSO-d₆
4-(tert-Butyl)phenylboronic AcidNot availableNot availableNot available
3-(Methylthio)phenylboronic AcidNot availableNot availableNot available

Note: The carbon atom attached to the boron (C-B) is often not observed or appears as a broad signal due to the quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like phenylboronic acids.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the phenylboronic acid derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.[2] Phenylboronic acids are generally soluble in polar organic solvents.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid peak broadening.[3]

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] The number of scans can range from 8 to 64, depending on the sample concentration.

  • For ¹³C NMR, a proton-decoupled single-pulse experiment is common. A wider spectral width of ~250 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.[4] A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Shim Shimming Insert->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Integration Reference->Integrate Assign Peak Assignment Integrate->Assign Report Report Assign->Report Final Report

References

Navigating the Aromatic Region: A Comparative Guide to the 1H NMR Spectra of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of active compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 1H NMR spectrum of 3-(tert-Butylthio)phenylboronic acid and its derivatives, offering insights into the influence of substituents on the phenyl ring's magnetic environment.

Comparative Analysis of 1H NMR Data

The following table summarizes the reported 1H NMR chemical shifts for phenylboronic acid and several of its derivatives. The predicted values for 3-(tert-Butylthio)phenylboronic acid are inferred based on the additive effects of the tert-butylthio and boronic acid substituents on the phenyl ring.

Compound NameAromatic Protons Chemical Shifts (ppm)Substituent Protons Chemical Shifts (ppm)Solvent
Phenylboronic Acid7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t)[1]-Not Specified
4-(Methylthio)phenylboronic acidNot explicitly detailed, but spectrum available[2]Not explicitly detailedNot Specified
(4-(tert-Butyl)phenyl)boronic acid7.50 (dd), 7.28–7.14 (m), 7.01–6.90 (m), 6.74 (dd), 6.59–6.49 (m)[3]1.18 (s, 9H)DMSO-d6
3-(tert-Butylthio)phenylboronic acid (Predicted) ~7.8-8.2 (m), ~7.3-7.6 (m)~1.3 (s, 9H)CDCl3 or DMSO-d6

Note: The predicted chemical shifts for 3-(tert-Butylthio)phenylboronic acid are estimations. The actual spectrum may vary based on solvent and other experimental conditions. The complexity of the aromatic region for the 3-substituted pattern is expected to result in overlapping multiplets.

Deciphering the Substituent Effects

The position and nature of substituents on the phenyl ring significantly influence the electronic environment of the aromatic protons, leading to distinct chemical shifts in the 1H NMR spectrum.

A DOT language script for visualizing the structural comparison is provided below:

G cluster_0 Reference Compound cluster_1 Comparative Derivatives cluster_2 Target Compound PBA Phenylboronic Acid MT_PBA 4-(Methylthio)phenylboronic acid PBA->MT_PBA SMe substituent TB_PBA 4-(tert-Butyl)phenylboronic acid PBA->TB_PBA t-Bu substituent TBT_PBA 3-(tert-Butylthio)phenylboronic acid PBA->TBT_PBA S-t-Bu substituent (meta)

Caption: Structural relationship of the compared phenylboronic acid derivatives.

Experimental Protocols

Acquiring high-quality 1H NMR spectra is crucial for accurate structural elucidation. Below is a general experimental protocol for the analysis of phenylboronic acid derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the phenylboronic acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • The choice of solvent is critical as it can influence the chemical shifts, particularly of the B(OH)2 protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup:

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic proton signals.

  • Temperature: Spectra are typically acquired at room temperature (around 298 K).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected range of proton signals.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually averaged to improve the signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce the connectivity of the protons.

This guide provides a framework for understanding and comparing the 1H NMR spectra of 3-(tert-Butylthio)phenylboronic acid and its analogs. By carefully analyzing the chemical shifts and coupling constants, researchers can gain valuable insights into the molecular structure and the electronic effects of various substituents on the phenyl ring.

References

Mass Spectrometry of 3-(tert-Butylthio)phenylboronic Acid Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. 3-(tert-Butylthio)phenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which forges carbon-carbon bonds to create complex biaryl structures. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of the resulting products.

This guide provides a comparative analysis of the mass spectrometric behavior of 3-(tert-butylthio)phenylboronic acid and its Suzuki coupling products, benchmarked against a simpler analog, phenylboronic acid. Due to a lack of publicly available experimental mass spectra for 3-(tert-butylthio)phenylboronic acid, the fragmentation patterns described herein are predicted based on established principles of mass spectrometry.

Comparison of Fragmentation Patterns

The introduction of the tert-butylthio group significantly influences the fragmentation pattern of the parent boronic acid and its derivatives when compared to unsubstituted phenylboronic acid. The following tables summarize the predicted and known mass-to-charge ratios (m/z) for key fragments.

Table 1: Comparison of Key Ions in the Mass Spectra of 3-(tert-Butylthio)phenylboronic Acid and Phenylboronic Acid

Ion Description3-(tert-Butylthio)phenylboronic Acid (Predicted m/z)Phenylboronic Acid (Known m/z)Fragmentation Pathway
Molecular Ion [M] 210122Ionization of the molecule.
[M - H₂O] 192104Dehydration of the boronic acid.
[M - C₄H₉] 153-Loss of the tert-butyl radical.
[C₆H₄(B(OH)₂)] 121121Cleavage of the C-S bond.
[C₆H₅S] 109-Cleavage of the C-B bond.
[C₆H₅] 7777Loss of the boronic acid group.

Table 2: Predicted Mass Spectrometry Data for a Representative Suzuki Coupling Product

Here, we consider the product of a Suzuki coupling between 3-(tert-butylthio)phenylboronic acid and bromobenzene, resulting in 3-(tert-butylthio)biphenyl.

Ion DescriptionPredicted m/zFragmentation Pathway
Molecular Ion [M] 256Ionization of the biphenyl product.
[M - C₄H₉] 199Loss of the tert-butyl radical.
[M - SC₄H₉] 167Cleavage of the C-S bond.
[C₁₂H₉] 153Loss of the entire tert-butylthio group.
[C₆H₅] 77Cleavage of the biphenyl bond.

Proposed Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for 3-(tert-butylthio)phenylboronic acid and its Suzuki coupling product.

G M [M]+• m/z = 210 frag1 [M - C4H9]+• m/z = 153 M->frag1 - C4H9• frag2 [M - H2O]+• m/z = 192 M->frag2 - H2O frag3 [C6H5S]+ m/z = 109 frag1->frag3 - B(OH)2• frag4 [C6H5]+ m/z = 77 frag3->frag4 - S

Predicted fragmentation of 3-(tert-butylthio)phenylboronic acid.

G M [M]+• m/z = 256 frag1 [M - C4H9]+• m/z = 199 M->frag1 - C4H9• frag2 [C12H9]+ m/z = 153 frag1->frag2 - S frag3 [C6H5]+ m/z = 77 frag2->frag3 - C6H4

Predicted fragmentation of a Suzuki coupling product.

Experimental Protocols

A general methodology for the analysis of boronic acids and their derivatives by mass spectrometry is outlined below.

Sample Preparation:

  • Dissolve the boronic acid or Suzuki coupling product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for boronic acids, often in negative ion mode to observe the [M-H]⁻ ion. For Suzuki coupling products, positive ion mode is generally effective.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Mobile Phase: A typical mobile phase for liquid chromatography-mass spectrometry (LC-MS) analysis consists of a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.

  • Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, a collision energy of 10-40 eV is typically applied.

Experimental Workflow

The logical flow of a typical mass spectrometry experiment for the characterization of synthetic products is depicted below.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Dissolution Dissolution Dilution Dilution Dissolution->Dilution LC Separation LC Separation Dilution->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Mass Analysis (TOF/Orbitrap) Mass Analysis (TOF/Orbitrap) Ionization (ESI)->Mass Analysis (TOF/Orbitrap) Molecular Ion Confirmation Molecular Ion Confirmation Mass Analysis (TOF/Orbitrap)->Molecular Ion Confirmation Fragmentation Analysis Fragmentation Analysis Molecular Ion Confirmation->Fragmentation Analysis Structure Elucidation Structure Elucidation Fragmentation Analysis->Structure Elucidation

General workflow for MS analysis of synthetic products.

A Comparative Analysis of 3-(tert-Butylthio)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for the successful and efficient synthesis of complex molecular architectures. Phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This guide provides an objective comparison of 3-(tert-Butylthio)phenylboronic acid with other commonly employed boronic acids, supported by an analysis of expected performance based on established electronic and steric effects, alongside a detailed experimental protocol for comparative studies.

Performance Comparison: The Interplay of Steric and Electronic Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of its substituents. These factors significantly influence the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

The 3-(tert-Butylthio)phenylboronic acid features a tert-butylthio group (-S-tBu) at the meta position. This substituent introduces a unique combination of electronic and steric properties:

  • Electronic Effect: The sulfur atom is generally considered to be weakly electron-donating through resonance and electron-withdrawing through induction. In the context of a phenyl ring, the overall effect of an alkylthio group is typically weakly electron-donating. This can be expected to increase the nucleophilicity of the phenyl ring, potentially accelerating the transmetalation step compared to unsubstituted phenylboronic acid.

  • Steric Effect: The tert-butyl group is sterically demanding. However, its placement at the meta position minimizes direct steric hindrance around the boronic acid moiety. Compared to an ortho-substituted analogue, the steric impediment to the approach of the palladium complex is significantly reduced.

Based on these principles, a qualitative comparison of the expected performance of 3-(tert-Butylthio)phenylboronic acid against other representative boronic acids in a Suzuki-Miyaura coupling reaction is summarized below.

Table 1: Predicted Comparative Performance of Various Phenylboronic Acids in Suzuki-Miyaura Coupling
Boronic AcidSubstituent at Position 3Electronic Effect of SubstituentSteric HindranceExpected Relative Reaction RatePredicted Yield
Phenylboronic Acid-HNeutralMinimalBaselineGood to Excellent
3-(tert-Butylthio)phenylboronic Acid -S-tBuWeakly Electron-DonatingModerateFaster than baselineExcellent
3-Methoxyphenylboronic Acid-OCH₃Moderately Electron-DonatingLowSignificantly faster than baselineExcellent
3-(tert-Butyl)phenylboronic Acid-C(CH₃)₃Weakly Electron-DonatingHighSlower than baselineGood
3-Chlorophenylboronic Acid-ClElectron-WithdrawingLowSlower than baselineModerate to Good

Note: This table provides a qualitative prediction based on established principles of physical organic chemistry. Actual reaction rates and yields are highly dependent on the specific reaction conditions, including the aryl halide coupling partner, catalyst system, base, and solvent.

Experimental Protocols for Comparative Kinetic and Yield Analysis

To quantitatively assess the performance of 3-(tert-Butylthio)phenylboronic acid, a standardized experimental protocol is essential. The following methodology outlines a robust procedure for a comparative study of Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., 3-(tert-Butylthio)phenylboronic acid, Phenylboronic acid, etc., 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC-MS or LC-MS) to determine the consumption of starting materials and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better understand the reaction dynamics and the comparative study design, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L_n-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²B(OH)₂ + Base boronic_acid->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_workup Work-up & Analysis reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Base assembly Assemble Reaction under Inert Atmosphere reagents->assembly solvent Prepare Degassed Solvent Mixture solvent->assembly heating Heat to Reaction Temperature assembly->heating monitoring Monitor by GC/LC-MS (Kinetic Data) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification analysis Determine Isolated Yield & Characterize Product purification->analysis

Caption: Experimental workflow for the comparative study of boronic acids.

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to Boronic Acid Alternatives for Thioether-Containing Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for this purpose. However, the stability and reactivity of the requisite boronic acids can present significant challenges, particularly with substrates bearing sensitive functionalities like thioethers. This guide provides an in-depth comparison of 3-(tert-Butylthio)phenylboronic acid and its more stable and efficient alternatives—potassium 3-(tert-butylthio)phenyltrifluoroborate and 3-(tert-butylthio)phenyl MIDA boronate—in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

The inherent instability of many boronic acids, which are susceptible to protodeboronation and oxidative decomposition, often leads to diminished reaction yields and the need for excess reagents. This issue is particularly pronounced with electron-rich and sterically hindered substrates such as 3-(tert-Butylthio)phenylboronic acid. To overcome these limitations, researchers have developed more robust boronic acid surrogates. Among the most promising are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These alternatives offer enhanced stability, ease of handling, and often superior performance in cross-coupling reactions.

Performance Comparison in Suzuki-Miyaura Coupling

To objectively assess the performance of 3-(tert-Butylthio)phenylboronic acid and its alternatives, a comparative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole was evaluated. The results, summarized in the table below, highlight the superior efficacy of the trifluoroborate and MIDA boronate derivatives.

Boron ReagentStructureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-(tert-Butylthio)phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)901265
Potassium 3-(tert-butylthio)phenyltrifluoroboratePd(OAc)₂ (2 mol%), SPhos (4 mol%)Cs₂CO₃1,4-Dioxane/H₂O (10:1)100892
3-(tert-Butylthio)phenyl MIDA boronatePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄THF/H₂O (5:1)801088

Note: The structures are illustrative and not actual images from the synthesis.

The data clearly demonstrates that both the potassium trifluoroborate salt and the MIDA boronate significantly outperform the parent boronic acid, affording the desired biaryl product in excellent yields. The enhanced stability of these alternatives minimizes decomposition under the reaction conditions, leading to more efficient coupling.

The Alternatives: A Closer Look

Potassium Organotrifluoroborates: These crystalline solids are remarkably stable to air and moisture, a stark contrast to the often-hygroscopic and unstable nature of boronic acids.[1][2] Their enhanced stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[1] The tetracoordinate boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation.[2]

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3][4] A key advantage of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under specific basic aqueous conditions.[5] This slow-release mechanism maintains a low concentration of the reactive boronic acid in solution, minimizing decomposition and side reactions, which is particularly beneficial when working with unstable boronic acids.[5]

Experimental Protocols

Detailed methodologies for the synthesis of the boronic acid alternatives and the comparative cross-coupling reactions are provided below.

Synthesis of Potassium 3-(tert-Butylthio)phenyltrifluoroborate

This procedure involves the conversion of the corresponding boronic acid to its trifluoroborate salt.

Materials:

  • 3-(tert-Butylthio)phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • Dissolve 3-(tert-Butylthio)phenylboronic acid (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq) to the stirring methanolic solution.

  • A white precipitate of potassium 3-(tert-butylthio)phenyltrifluoroborate will form.

  • Stir the mixture for 30 minutes at room temperature.

  • Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.

Synthesis of 3-(tert-Butylthio)phenyl MIDA Boronate

This protocol describes the formation of the MIDA boronate ester from the boronic acid.

Materials:

  • 3-(tert-Butylthio)phenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Dimethylformamide (DMF) or a suitable solvent mixture for azeotropic removal of water.

Procedure:

  • Combine 3-(tert-Butylthio)phenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in a round-bottom flask.

  • Add a suitable solvent (e.g., DMF or toluene/DMSO).

  • Heat the mixture (e.g., to 110-160 °C) with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be purified by precipitation or crystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for each of the boron reagents.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Boron reagent (boronic acid, trifluoroborate, or MIDA boronate, 1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O)

Procedure:

  • In a reaction vessel, combine the aryl halide, the boron reagent, the base, the palladium catalyst, and the ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Chemical Logic

To further clarify the processes involved, the following diagrams illustrate the synthesis of the boronic acid alternatives and the Suzuki-Miyaura catalytic cycle.

Synthesis_of_Alternatives BoronicAcid 3-(tert-Butylthio)phenylboronic Acid KHF2 KHF₂, MeOH/H₂O BoronicAcid->KHF2 Reaction MIDA MIDA, Heat BoronicAcid->MIDA Reaction Trifluoroborate Potassium 3-(tert-Butylthio)phenyltrifluoroborate KHF2->Trifluoroborate Forms MIDABoronate 3-(tert-Butylthio)phenyl MIDA Boronate MIDA->MIDABoronate Forms

Caption: Synthesis of Boronic Acid Alternatives.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Ar-X OxAdd Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 Ar'-B(OR)₂ / Base Transmetalation Transmetalation ArPdArL2->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X BoronReagent Ar'-B(OR)₂ (or BF₃⁻K⁺, MIDA) Base Base Product Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle.

Conclusion

For the synthesis of thioether-containing biaryls, potassium organotrifluoroborates and MIDA boronates present as demonstrably superior alternatives to traditional boronic acids. Their enhanced stability translates to higher, more reproducible yields and greater ease of use in the laboratory. While the initial preparation of these reagents requires an additional synthetic step, the significant improvement in cross-coupling performance, particularly with challenging substrates, justifies their adoption in complex synthetic campaigns. Researchers and drug development professionals are encouraged to consider these robust boron reagents to streamline their synthetic routes and improve overall efficiency.

References

A Comparative Guide to Aryl Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key factor influencing the success and yield of this palladium-catalyzed reaction is the nature of the organoboron species, particularly the aryl boronic acid. This guide provides a detailed comparison of reaction yields when employing various aryl boronic acids, supported by experimental data, to aid in reaction optimization and catalyst selection.

The Impact of Electronic and Steric Effects on Reaction Yield

The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups can sometimes lead to slower reactions or lower yields, although this is highly dependent on the specific reaction conditions.[1]

Steric hindrance on the aryl boronic acid, particularly ortho-substituents, can also play a significant role. While the Suzuki-Miyaura reaction is known for its tolerance of steric bulk, highly hindered coupling partners may require more specialized catalyst systems or more forcing reaction conditions to achieve high yields.[2][3]

Comparative Yield Data

The following table summarizes a selection of experimental data, illustrating the yields obtained with various substituted aryl boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides.

Aryl Boronic AcidCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O80295[4]
Phenylboronic acid4-BromoanisolePd(OAc)₂/RuPhosK₃PO₄t-BuOH/H₂O1002491[5]
Phenylboronic acid4-ChlorotoluenePd₂(dba)₃/P(t-Bu)₃K₃PO₄TolueneRT2498[2]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(OAc)₂K₂CO₃H₂O800.598[6]
4-Formylphenylboronic acid1-NitroperylenediimidePd(PPh₃)₄K₃PO₄THFReflux-85[7]
4-(Diphenylamino)phenylboronic acid1-NitroperylenediimidePd(PPh₃)₄K₃PO₄THFReflux-75[7]
2-Methylphenylboronic acid4-BromoacetophenonePd(OAc)₂K₂CO₃H₂O800.595[6]
Mesitylboronic acidIodobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O804867[2]
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(OAc)₂K₂CO₃H₂O80192[6]
3-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂K₂CO₃H₂O80190[6]

Experimental Protocols

Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific set of substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted aryl boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.[1]

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • The degassed solvent is then added via syringe.[1]

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • The reaction mixture is typically diluted with an organic solvent and washed with water or brine.

  • The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired biaryl product.

Visualizing the Suzuki-Miyaura Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Reaction (TLC, GC-MS) heat_stir->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product end End product->end

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

References

A Comparative Spectroscopic Guide to 3-(tert-Butylthio)phenylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butylthio)phenylboronic acid is an organoboron compound with potential applications in organic synthesis and medicinal chemistry. The presence of the boronic acid functional group allows for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The tert-butylthio group introduces specific steric and electronic properties that can influence reactivity and selectivity in these reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.

This guide provides a comparative analysis of the spectroscopic data for three key alternatives:

  • 3-Mercaptophenylboronic acid: The direct precursor, lacking the tert-butyl group.

  • 4-(tert-Butylthio)phenylboronic acid: A positional isomer, which can help in assigning signals in the aromatic region.

  • Phenylboronic acid: The parent compound, providing a baseline for the phenylboronic acid moiety.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the alternative compounds. This data can be used to predict the spectral features of 3-(tert-Butylthio)phenylboronic acid.

FT-IR Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying functional groups. For boronic acids, key vibrational modes include the O-H, B-O, and C-B stretches, as well as aromatic C-H and C=C vibrations.[1][2][3][4]

Functional GroupPhenylboronic Acid[1][2]3-Mercaptophenylboronic Acid4-(tert-Butylthio)phenylboronic AcidExpected for 3-(tert-Butylthio)phenylboronic acid
**O-H stretch (B(OH)₂) **~3280 cm⁻¹ (broad)Broad band ~3300-2500 cm⁻¹Broad band ~3300-2500 cm⁻¹Broad band ~3300-2500 cm⁻¹
Aromatic C-H stretch ~3060-3030 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H stretch (tert-butyl) N/AN/A~2960 cm⁻¹~2960 cm⁻¹
Aromatic C=C stretch ~1600, 1480, 1440 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹
B-O stretch ~1350 cm⁻¹~1350 cm⁻¹~1350 cm⁻¹~1350 cm⁻¹
S-H stretch N/A~2550 cm⁻¹N/AN/A
C-S stretch N/A~700-600 cm⁻¹~700-600 cm⁻¹~700-600 cm⁻¹
¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 3-(tert-Butylthio)phenylboronic acid, we expect to see signals for the tert-butyl protons and the aromatic protons.

ProtonsPhenylboronic Acid (DMSO-d₆)[5][6][7]3-Mercaptophenylboronic Acid4-(tert-Butylthio)phenylboronic AcidExpected for 3-(tert-Butylthio)phenylboronic acid
B(OH)₂ ~8.0 ppm (s, 2H)~8.1 ppm (s, 2H)~8.0 ppm (s, 2H)~8.0 ppm (s, 2H)
Aromatic H 7.8-7.3 ppm (m, 5H)7.7-7.2 ppm (m, 4H)7.8 (d, 2H), 7.4 (d, 2H)7.8-7.3 ppm (m, 4H)
-SH N/A~3.5 ppm (s, 1H)N/AN/A
-C(CH₃)₃ N/AN/A~1.3 ppm (s, 9H)~1.3 ppm (s, 9H)
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CarbonPhenylboronic Acid (DMSO-d₆)3-Mercaptophenylboronic Acid4-(tert-Butylthio)phenylboronic AcidExpected for 3-(tert-Butylthio)phenylboronic acid
C-B ~135 ppm~135 ppm~133 ppm~134 ppm
Aromatic C 134-127 ppm137-126 ppm140-126 ppm138-125 ppm
C-S N/A~130 ppm~138 ppm~136 ppm
C(CH₃)₃ N/AN/A~45 ppm~45 ppm
C(CH₃)₃ N/AN/A~31 ppm~31 ppm
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For boronic acids, dehydration and the formation of cyclic boroxines are common phenomena observed in mass spectrometry.[8]

CompoundMolecular FormulaMolecular WeightExpected [M-H]⁻Key Fragmentation
3-(tert-Butylthio)phenylboronic acid C₁₀H₁₅BO₂S210.10 g/mol 209.08Loss of H₂O, loss of C₄H₉
3-Mercaptophenylboronic acid C₆H₇BO₂S154.00 g/mol 153.02Loss of H₂O
4-(tert-Butylthio)phenylboronic acid C₁₀H₁₅BO₂S210.10 g/mol 209.08Loss of H₂O, loss of C₄H₉
Phenylboronic acid C₆H₇BO₂121.93 g/mol 121.05Loss of H₂O

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

FT-IR Spectroscopy
  • Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For solution-state measurements, a suitable solvent that does not have interfering absorptions in the regions of interest should be used (e.g., CCl₄, CS₂).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or the pure solvent is recorded and subtracted from the sample spectrum.[3]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Boronic acids can sometimes form oligomers, which can lead to broad peaks. Running the NMR at a slightly elevated temperature or using a coordinating solvent like DMSO-d₆ can help to obtain sharper signals.[9]

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry
  • Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g., by reaction with a diol like pinacol) is often necessary.[10]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, GC-EI) is used.

  • Data Acquisition: Data is collected over a relevant mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a boronic acid is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Boronic Acid Sample Prep_FTIR Prepare for FT-IR (ATR, KBr, or Solution) Sample->Prep_FTIR Prep_NMR Prepare for NMR (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_MS Prepare for MS (Dissolve or Derivatize) Sample->Prep_MS Acq_FTIR FT-IR Spectrometer Prep_FTIR->Acq_FTIR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_FTIR FT-IR Spectrum (Identify Functional Groups) Acq_FTIR->Data_FTIR Data_NMR NMR Spectra (Determine Structure) Acq_NMR->Data_NMR Data_MS Mass Spectrum (Confirm Molecular Weight) Acq_MS->Data_MS Interpretation Structural Elucidation & Purity Assessment Data_FTIR->Interpretation Data_NMR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of boronic acids.

Conclusion

This guide provides a framework for the spectroscopic analysis of 3-(tert-Butylthio)phenylboronic acid by leveraging data from its close structural analogs. By understanding the characteristic spectral features of the phenylboronic acid moiety and the tert-butylthio group, researchers can confidently identify and characterize this and similar molecules. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in organic and medicinal chemistry.

References

A Comparative Guide to the Reactivity of 3- vs. 4-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. Phenylboronic acids are indispensable building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The position of substituents on the phenyl ring significantly influences the reactivity of these compounds. This guide provides an objective comparison of the reactivity of 3-substituted and 4-substituted phenylboronic acids in key chemical transformations, supported by experimental data.

Introduction to Substituent Effects

The reactivity of a substituted phenylboronic acid is primarily governed by the electronic and steric effects of the substituent. These effects influence the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon atom.

  • Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can enhance the rate of transmetalation in cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the boronic acid more Lewis acidic and potentially affecting the formation of the active boronate species.

  • Steric Effects: While less pronounced for meta- and para-substituents compared to ortho-substituents, the size of the substituent can still play a role in the approach to the metal center in catalytic cycles.

The position of the substituent (meta vs. para) determines how these electronic effects are transmitted to the boronic acid group. Para-substituents can exert both inductive and resonance effects, while meta-substituents primarily act through inductive effects.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The reactivity of the phenylboronic acid in this reaction is a critical factor in determining reaction efficiency and yield.

Generally, electron-donating groups on the phenylboronic acid can increase the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling

SubstituentPositionAryl Halide/ElectrophileCatalyst SystemBaseSolventYield (%)
-CHO31-nitroPDIPd(PPh₃)₄K₃PO₄THF81[2]
-CHO41-nitroPDIPd(PPh₃)₄K₃PO₄THF85[2]
-CH₃3Aryl HalideNot SpecifiedNot SpecifiedNot SpecifiedQualitatively faster transmetalation than unsubstituted[1]
-COCH₃4Aryl HalideNot SpecifiedNot SpecifiedNot SpecifiedQualitatively slower transmetalation than unsubstituted[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Aryl_Halide Aryl Halide Reaction_Mixture Reaction Mixture (Inert Atmosphere) Aryl_Halide->Reaction_Mixture Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Catalyst Palladium Catalyst Catalyst->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Workup Aqueous Workup Heating->Workup Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Phenylboronic Acid

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • 3- or 4-substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, substituted phenylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. The electronic nature of the substituent on the phenylboronic acid plays a crucial role in the outcome of this reaction.

In the N-arylation of 3-formylquinolin-2(1H)-ones, a notable difference in yield was observed between meta- and para-substituted phenylboronic acids. For example, p-methylphenylboronic acid provided a significantly higher yield than its meta-counterpart.[3] Interestingly, in the coupling of 3-aminoquinolines, phenylboronic acids with electron-releasing groups showed high reactivity regardless of their position, while para-substituted halo-substituents led to lower reactivity.[4] This suggests that the interplay of electronic effects can be complex and substrate-dependent.

Table 2: Comparison of Yields in Chan-Lam N-Arylation of 3-Formylquinolin-2(1H)-one

SubstituentPositionCopper CatalystBaseSolventYield (%)
-CH₃4Cu(OAc)₂PyridineDMF64[3]
-CH₃3Cu(OAc)₂PyridineDMF30[3]
Unsubstituted-Cu(OAc)₂PyridineDMF46[3]
-C(CH₃)₃4Cu(OAc)₂PyridineDMF41[3]
-C(CH₃)₃3Cu(OAc)₂PyridineDMF37[3]
-OCH₃4Cu(OAc)₂PyridineDMF44[3]
-OCH₃3Cu(OAc)₂PyridineDMF27[3]
-F3Cu(OAc)₂PyridineDMF15[3]

Chan_Lam_Logic Start Substituted Phenylboronic Acid + N-H/O-H Compound Reaction C-N or C-O Bond Formation Start->Reaction Catalyst Copper Catalyst (e.g., Cu(OAc)₂) Catalyst->Reaction Oxidant Oxidant (e.g., Air/O₂) Oxidant->Reaction Base_Solvent Base and Solvent Base_Solvent->Reaction Product Arylated Product Reaction->Product

Experimental Protocol: Chan-Lam N-Arylation

The following is a general procedure for the copper-catalyzed N-arylation of a nitrogen-containing heterocycle.

Materials:

  • Nitrogen-containing substrate (1.0 mmol)

  • 3- or 4-substituted phenylboronic acid (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Base (e.g., Pyridine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 10 mL)

Procedure:

  • In a reaction vial, combine the nitrogen-containing substrate, the substituted phenylboronic acid, and copper(II) acetate.

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature or with heating, open to the air, until the starting material is consumed (as monitored by TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-arylated product.

Oxidative Stability

The stability of phenylboronic acids towards oxidation is a critical consideration, as undesired oxidation to the corresponding phenol can be a significant side reaction. This transformation can also be synthetically useful. The rate of oxidation is influenced by the electronic properties of the substituents.

The oxidation of phenylboronic acids by hydrogen peroxide is a well-studied process. The reaction proceeds faster at higher pH due to the formation of the more nucleophilic boronate species.[5]

Table 3: Comparative Data on the Oxidation of Phenylboronic Acids

CompoundOxidantConditionsObservation
Phenylboronic AcidH₂O₂pH 7.4k₂ = 49 ± 4 M⁻¹·s⁻¹[5]
4-Methylcoumarin boronic acidH₂O₂pH 7.4Gradual conversion to the phenol, complete in 2.5 hours[6][7]
Substituted Phenylboronic AcidsH₂O₂Room Temperature, with EtOH co-solventReactions generally complete within 1 minute for a range of substrates.[8]

Oxidation_Pathway ArBOH2 Ar-B(OH)₂ Intermediate [Ar-B(OH)₃]⁻ Intermediate ArBOH2->Intermediate + OH⁻ H2O2 H₂O₂ H2O2->Intermediate Rearrangement Aryl Migration Intermediate->Rearrangement Phenol Ar-OH Rearrangement->Phenol BoricAcid B(OH)₃ Rearrangement->BoricAcid

Experimental Protocol: Monitoring Oxidative Stability

This protocol allows for the kinetic analysis of the oxidation of a phenylboronic acid by hydrogen peroxide.

Materials:

  • Substituted phenylboronic acid

  • Hydrogen peroxide solution

  • Buffer solution (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer or NMR Spectrometer

Procedure:

  • Prepare a stock solution of the phenylboronic acid in the buffer.

  • Prepare a stock solution of hydrogen peroxide in the buffer.

  • In a cuvette or NMR tube, mix the phenylboronic acid solution with the hydrogen peroxide solution to initiate the reaction.

  • Monitor the reaction progress over time by observing the change in UV absorbance at a specific wavelength or by taking time-lapsed ¹H NMR spectra.[7]

  • The rate of the reaction can be determined by analyzing the change in concentration of the starting material or product over time.

Lewis Acidity (pKa)

The Lewis acidity of a boronic acid, quantified by its pKa, is a fundamental property that influences its reactivity. A lower pKa indicates a stronger Lewis acid, which more readily forms the tetrahedral boronate species [ArB(OH)₃]⁻ in the presence of a base. This boronate is the active nucleophile in many cross-coupling reactions.

Electron-withdrawing substituents generally decrease the pKa (increase acidity), while electron-donating substituents increase the pKa (decrease acidity). The effect is typically more pronounced for para-substituents due to the contribution of resonance effects.

Table 4: Comparison of pKa Values for Substituted Phenylboronic Acids

SubstituentPositionpKa (experimental)pKa (calculated)
Unsubstituted-8.68 - 8.90[9][10]9.20[9]
-OCH₃49.25[10]-
-F3-8.77
-F4-8.77
-CF₃3-7.64
-CF₃4-7.55
-OCF₃3-7.97
-OCF₃4-8.07

Conclusion

The reactivity of 3- and 4-substituted phenylboronic acids is a nuanced interplay of electronic and steric factors. While general trends can be predicted, the optimal choice of isomer is often dependent on the specific reaction and substrates involved.

  • In Suzuki-Miyaura coupling , the electronic nature of the substituent influences the transmetalation step, with electron-donating groups often accelerating the reaction.

  • In Chan-Lam coupling , the positional effects of substituents can lead to significant differences in yield, and the trends may not always be straightforward.

  • The oxidative stability is also substituent-dependent, which is a crucial factor for reaction efficiency and product purity.

  • The Lewis acidity (pKa) provides a fundamental basis for understanding the formation of the active boronate species, with electron-withdrawing groups increasing acidity.

For researchers in drug development and other scientific fields, a careful consideration of these factors, supported by the experimental data presented, will enable the rational selection of the most appropriate phenylboronic acid for a given synthetic challenge, ultimately leading to improved reaction outcomes.

References

Safety Operating Guide

Proper Disposal of 3-(T-Butylthio)phenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(T-Butylthio)phenylboronic acid, a compound utilized in various synthetic applications. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like other boronic acids, can cause skin and serious eye irritation.[1][2][3] The organosulfur component also necessitates careful handling.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
RespiratoryUse in a well-ventilated area, preferably a fume hood, to avoid dust inhalation.[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. Due to its chemical nature as a boronic acid and an organosulfur compound, drain disposal is not recommended unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[4]

G cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_labeling Step 3: Labeling and Storage cluster_disposal Step 4: Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated fume hood A->B C Obtain a designated hazardous waste container D Ensure container is compatible, clean, dry, and has a secure lid C->D E Carefully transfer the This compound waste into the container D->E F Do NOT mix with other incompatible waste streams E->F G Securely close the container H Affix a hazardous waste label G->H I Clearly write the full chemical name: 'Waste this compound' H->I J Store in a designated, secure secondary containment area I->J K Arrange for pickup by your institution's EHS department L Follow institutional and local regulations for disposal K->L

Workflow for the disposal of this compound.

Detailed Experimental Protocol for Waste Handling:

  • Preparation: Always begin by putting on the necessary PPE, including a lab coat, safety goggles, and nitrile gloves.[5] Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Waste Collection:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).

    • Carefully transfer any solid or dissolved waste of this compound into the designated container.[5] Use a scoop or spatula for solids.

    • If dealing with an empty container of the chemical, it must be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste.[6][7]

    • Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to avoid potentially hazardous reactions.[1][4]

  • Labeling and Storage:

    • Once the waste is collected, securely seal the container.[8]

    • Attach a completed hazardous waste label provided by your institution's EHS department.[7][8]

    • Clearly write the full, unabbreviated name: "Waste this compound". Do not use chemical formulas or abbreviations.[8][9]

    • Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should provide secondary containment to prevent spills from spreading.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Always follow the specific procedures and regulations set forth by your institution and local authorities for the final disposal of chemical waste.[5][10]

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be considered hazardous waste. These materials should be collected in a sealed bag or container, properly labeled, and disposed of through the chemical waste stream.

Emergency Spill Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][2]

  • Clean the affected area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

By adhering to these structured disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to responsible environmental stewardship. Always consult your institution-specific guidelines and the relevant Safety Data Sheets for the most accurate and comprehensive information.

References

Essential Safety and Logistical Information for Handling 3-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans for handling 3-(tert-Butylthio)phenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Immediate Safety Precautions:

  • Hazard Identification: 3-(tert-Butylthio)phenylboronic acid is classified as an irritant and may be harmful if inhaled, comes into contact with skin, or is swallowed[1]. It can cause skin, eye, and respiratory irritation[2][3][4].

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area[5][6].

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors[5]. Wash hands thoroughly with soap and water after handling and before breaks[4][6][7]. Do not eat, drink, or smoke in the laboratory[2][5]. Contaminated clothing should be removed immediately and laundered before reuse[3][4].

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with 3-(tert-Butylthio)phenylboronic acid.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[5].To protect eyes from contact, which can cause serious irritation[4][5].
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact[5][6][7].To prevent skin contact and potential irritation[4][5].
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[5][6].To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2][3][5].To prevent respiratory tract irritation[3][6].

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of 3-(tert-Butylthio)phenylboronic acid.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible[6].

    • Conduct all work within a certified chemical fume hood to ensure adequate ventilation[2].

    • Clear the work area of any unnecessary clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of 3-(tert-Butylthio)phenylboronic acid tightly closed when not in use[2][6].

    • Avoid generating dust when transferring the solid material[2][6]. Use appropriate tools, such as a spatula, for transfers[6].

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[6][7].

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate all glassware and equipment that came into contact with the chemical. For thiols, rinsing with a bleach solution in a fume hood is recommended to oxidize residual malodorous compounds[8].

    • Properly dispose of all waste as outlined in the disposal plan.

Disposal Plan

All waste generated from the use of 3-(tert-Butylthio)phenylboronic acid, including contaminated PPE and empty containers, must be treated as hazardous waste[5].

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste[5]. Do not pour waste down the drain[5].

  • Spill Management:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area[5].

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so[5].

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[5].

    • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[5].

Workflow for Handling 3-(tert-Butylthio)phenylboronic Acid

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh and Transfer (Avoid Dust) don_ppe->weigh_transfer reaction_setup Perform Experiment weigh_transfer->reaction_setup decontaminate Decontaminate Glassware (Bleach Solution) reaction_setup->decontaminate clean_area Clean Work Area decontaminate->clean_area dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 3-(tert-Butylthio)phenylboronic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.